molecular formula C9H5ClOS B1416499 4-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 216575-43-8

4-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No.: B1416499
CAS No.: 216575-43-8
M. Wt: 196.65 g/mol
InChI Key: NSKSTUZQSQFGOH-UHFFFAOYSA-N
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Description

4-Chloro-1-benzothiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5ClOS and its molecular weight is 196.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKSTUZQSQFGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-1-benzothiophene-2-carbaldehyde

In the landscape of modern medicinal chemistry and drug development, the benzothiophene scaffold is a privileged heterocyclic structure, foundational to a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Within this valuable class of compounds, This compound serves as a particularly crucial synthetic intermediate. Its unique substitution pattern—a chlorine atom on the benzene ring and a reactive carbaldehyde group on the thiophene ring—provides a versatile platform for the construction of complex molecular architectures.

Notably, this intermediate is a key building block in the synthesis of important therapeutic agents, such as the atypical antipsychotic drug Brexpiprazole, which is used in the treatment of schizophrenia and major depressive disorder.[1][2] The precise arrangement of its functional groups allows for selective and predictable transformations, making it an indispensable component for researchers and pharmaceutical manufacturers aiming to develop novel chemical entities with high efficacy and purity.[1]

This guide provides a comprehensive, technically-grounded overview of a reliable and efficient two-step synthetic pathway to this compound, designed for practical application by researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate key transformations with mechanistic diagrams.

Overall Synthetic Workflow

The synthesis is logically approached in two primary stages: first, the construction of the chlorinated benzothiophene core, followed by the selective introduction of the aldehyde function at the C-2 position. This strategy ensures high yields and facilitates purification at each stage.

Synthetic_Workflow cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: C-2 Formylation Start 2-Chlorothiophenol + Bromoacetaldehyde Acetal Intermediate 4-Chloro-1-benzothiophene Start->Intermediate Cyclization Precursor 4-Chloro-1-benzothiophene Final_Product 4-Chloro-1-benzothiophene- 2-carbaldehyde Precursor->Final_Product Vilsmeier-Haack Reaction

Caption: High-level overview of the two-part synthesis strategy.

Part A: Synthesis of the 4-Chloro-1-benzothiophene Scaffold

The initial and most critical step is the construction of the 4-chloro-1-benzothiophene core. While numerous methods exist for benzothiophene synthesis, a robust approach involves the electrophilic cyclization of a suitably substituted precursor derived from 2-chlorothiophenol.[3][4] This method provides good regiochemical control, ensuring the chlorine atom is correctly positioned at the C-4 position.

Mechanistic Rationale

The synthesis begins with the S-alkylation of 2-chlorothiophenol with a masked aldehyde equivalent, such as 2-bromo-1,1-diethoxyethane. This forms a thioether intermediate. The subsequent cyclization is an intramolecular electrophilic substitution reaction. A strong acid catalyst, such as polyphosphoric acid (PPA), protonates one of the ethoxy groups of the acetal, leading to its elimination as ethanol and the in-situ formation of a highly electrophilic oxonium ion. This electrophile is then attacked by the electron-rich aromatic ring, followed by dehydration and aromatization to yield the stable benzothiophene ring system.

Cyclization_Mechanism cluster_mech start 1. S-Alkylation & Acetal Hydrolysis step1 2. Intramolecular Electrophilic Attack start->step1 step2 3. Dehydration & Aromatization step1->step2 Thiophenol 2-Chlorothiophenol derivative Oxonium Intermediate Oxonium Ion Thiophenol->Oxonium PPA (H+) Cyclized Cyclized Intermediate Oxonium->Cyclized Ring Closure Product 4-Chloro-1-benzothiophene Cyclized->Product -H2O

Caption: Key mechanistic stages of the benzothiophene ring formation.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1-benzothiophene

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Chlorothiophenol144.627.23 g50.0Starting Material
2-Bromo-1,1-diethoxyethane197.0710.84 g55.0Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2110.37 g75.0Base
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent
Polyphosphoric Acid (PPA)-50 g-Catalyst/Dehydrating Agent
Toluene92.14150 mL-Solvent

Step-by-Step Procedure:

  • S-Alkylation: To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-chlorothiophenol (50.0 mmol), potassium carbonate (75.0 mmol), and DMF (100 mL).

  • Stir the suspension and add 2-bromo-1,1-diethoxyethane (55.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude thioether intermediate.

  • Cyclization: Place polyphosphoric acid (50 g) in a 250 mL three-necked flask fitted with a mechanical stirrer and a thermometer. Heat the PPA to 80 °C.

  • Dissolve the crude thioether from the previous step in toluene (50 mL) and add it dropwise to the hot PPA over 30 minutes, maintaining the internal temperature between 80-90 °C.

  • After the addition is complete, increase the temperature to 110-120 °C and stir vigorously for 3-4 hours.

  • Work-up and Purification: Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 75 mL).

  • Combine all organic layers and wash sequentially with water (100 mL), 1 M sodium hydroxide solution (100 mL), and finally brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with hexanes) to yield 4-chloro-1-benzothiophene as a clear oil or a low-melting solid.[2]

Part B: C-2 Formylation via the Vilsmeier-Haack Reaction

With the 4-chloro-1-benzothiophene scaffold in hand, the next step is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction is the premier choice for this transformation.[5] It is a mild and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. For benzothiophene, the reaction proceeds with high regioselectivity at the C-2 position due to the stabilizing effect of the adjacent sulfur atom on the cationic intermediate (sigma complex).

Mechanistic Rationale: Formation and Reaction of the Vilsmeier Reagent

The reaction proceeds in two main phases. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent .[6][7] This reagent is the active formylating agent.

In the second phase, the electron-rich π-system of the benzothiophene ring attacks the electrophilic carbon of the Vilsmeier reagent.[8][9] This electrophilic aromatic substitution occurs preferentially at the C-2 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Vilsmeier_Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Benzothiophene 4-Chloro-1-benzothiophene Vilsmeier_Reagent->Benzothiophene Reacts With Iminium_Salt Iminium Salt Intermediate Benzothiophene->Iminium_Salt Electrophilic Attack Aldehyde Final Aldehyde Product Iminium_Salt->Aldehyde H₂O Work-up

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-Chloro-1-benzothiophene168.645.06 g30.0Substrate
Phosphorus Oxychloride (POCl₃)153.333.0 mL (5.0 g)32.6Reagent
N,N-Dimethylformamide (DMF)73.0925 mL-Reagent/Solvent
Dichloromethane (DCM)84.9350 mL-Solvent
Sodium Acetate (NaOAc)82.0315 g183Quenching Agent

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a 100 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (25 mL) to 0 °C using an ice bath.

  • Add phosphorus oxychloride (3.0 mL, 32.6 mmol) dropwise to the cold DMF over 15-20 minutes with constant stirring. Ensure the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation: Dissolve 4-chloro-1-benzothiophene (30.0 mmol) in dichloromethane (50 mL).

  • Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture back to 0 °C in an ice bath.

  • Prepare a solution of sodium acetate (15 g) in 100 mL of water and add it slowly and carefully to the reaction mixture to hydrolyze the intermediate and neutralize the acid.[8]

  • Stir the resulting mixture vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (75 mL).[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.[11]

Characterization and Safety

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aldehyde proton (typically δ 9-10 ppm) and the aromatic protons with their characteristic splitting patterns.

  • ¹³C NMR: To verify the presence of the carbonyl carbon (typically δ 180-190 ppm) and the correct number of aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₅ClOS, MW: 196.65 g/mol ).

  • Melting Point: To assess the purity of the final crystalline product.

Critical Safety Precautions
  • Phosphorus Oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). All additions should be performed slowly and with cooling.

  • 2-Chlorothiophenol: is toxic and has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Polyphosphoric Acid (PPA): is corrosive. Quenching the hot PPA mixture with ice must be done cautiously and with vigorous stirring to manage the exothermic reaction.

Conclusion

The two-step synthesis outlined in this guide, beginning with the cyclization to form the 4-chloro-1-benzothiophene core followed by a Vilsmeier-Haack formylation, represents a logical, efficient, and scalable route to this compound. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate, paving the way for further exploration in drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Autechaux, S. Exploring 4-Chloro-1-Benzothiophene: Properties and Applications. Available from: [Link]

  • Wang, L. et al. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • NRO CREACTION. Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

  • Yoshida, H. et al. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. 2020. DOI: 10.1039/D0SC04450D. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Alikhani, Z. et al. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC, NIH. Available from: [Link]

  • Walter, C. A. et al. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available from: [Link]

  • Mancuso, R. & Gabriele, B. Benzo[b]thiophene-2-carbaldehyde. MDPI. Available from: [Link]

  • Bou-Gerges, A. et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH. Available from: [Link]

  • Google Patents. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
  • Bouling Chemical Co., Limited. 4-Chloro-1-Benzothiophene-2-Carboxylate Supplier China. Available from: [Link]

  • ResearchGate. (PDF) Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]

  • Organic Syntheses. 2-thenaldehyde. Available from: [Link]

Sources

Spectroscopic Characterization of 4-Chloro-1-benzothiophene-2-carbaldehyde: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1-benzothiophene-2-carbaldehyde is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, properties, and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules.

Spectroscopic Data of the Reference Compound: Benzo[b]thiophene-2-carbaldehyde

To establish a baseline for our predictive analysis, the experimental spectroscopic data for the parent compound, benzo[b]thiophene-2-carbaldehyde, is presented below.[1][2]

Spectroscopic Technique Data
¹H NMR (300 MHz, CDCl₃)δ 10.08 (s, 1H, CHO), 7.99 (s, 1H, H3), 7.95–7.84 (m, 2H, Ar-H), 7.54–7.38 (m, 2H, Ar-H)
¹³C NMR (75 MHz, CDCl₃)δ 184.1 (CHO), 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4
IR (film, cm⁻¹)2826 (w, C-H aldehyde), 1672 (s, C=O), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m)
Mass Spec (GC-MS, m/z)162 [M⁺] (100%), 161 [M-H]⁺ (99%), 134 [M-CO]⁺ (24%), 133 [M-CHO]⁺ (32%), 89 (50%)

Predicted Spectroscopic Data for this compound

The introduction of a chlorine atom at the 4-position of the benzothiophene ring is expected to induce significant changes in the spectroscopic signatures of the molecule. The following sections provide a detailed prediction of these changes.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehyde proton and the aromatic protons.

  • Aldehyde Proton (CHO): This proton is anticipated to appear as a singlet, similar to the parent compound, in the region of δ 9.9-10.2 ppm . The electronic effect of the chlorine atom is relatively distant and should have a minimal impact on the chemical shift of this proton.

  • Thiophene Proton (H3): The proton at the 3-position is expected to be a singlet and its chemical shift will be influenced by the through-space and electronic effects of the adjacent aldehyde group. A chemical shift in the range of δ 7.8-8.1 ppm is predicted.

  • Benzene Ring Protons (H5, H6, H7): The chlorine atom at the 4-position will significantly influence the chemical shifts and coupling patterns of the protons on the benzene ring.

    • H5: This proton is ortho to the chlorine atom and is expected to be deshielded, appearing as a doublet in the range of δ 7.8-8.0 ppm .

    • H6: This proton will be a triplet (or more accurately, a doublet of doublets) due to coupling with H5 and H7, with an expected chemical shift around δ 7.3-7.5 ppm .

    • H7: This proton is expected to appear as a doublet in the range of δ 7.4-7.6 ppm .

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The predicted chemical shifts are based on the data for benzo[b]thiophene-2-carbaldehyde and the known substituent effects of chlorine on a benzene ring.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O 183-185Similar to the parent compound.
C2 142-144Attached to the aldehyde group.
C3 132-134
C3a 138-140
C4 130-133Direct attachment of the electron-withdrawing chlorine atom.
C5 124-126Ortho to the chlorine atom.
C6 127-129Meta to the chlorine atom.
C7 122-124Para to the chlorine atom.
C7a 141-143
Infrared (IR) Spectroscopy: A Predictive Analysis

The IR spectrum of this compound will be characterized by the following key absorption bands:

  • Aldehyde C-H Stretch: Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[3]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption is predicted in the range of 1670-1690 cm⁻¹ . The conjugation with the benzothiophene system will lower the frequency compared to a simple aliphatic aldehyde.

  • Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A strong band in the fingerprint region, typically around 1000-1100 cm⁻¹ , is indicative of the C-Cl bond on an aromatic ring.

  • C-H Bending (Out-of-Plane): Bands in the 700-900 cm⁻¹ region will be characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): A Predictive Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield the following key information:

  • Molecular Ion (M⁺): The molecular weight of this compound is 196.66 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, two peaks will be observed at m/z 196 (M⁺) and m/z 198 (M+2⁺) with a relative intensity of approximately 3:1.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen radical to give a stable acylium ion at m/z 195/197 .

    • Loss of the formyl group (CHO) to give a fragment at m/z 167/169 .

    • Loss of carbon monoxide (CO) from the molecular ion to give a fragment at m/z 168/170 .

    • Further fragmentation of the benzothiophene ring system is also possible.[4]

Summary of Spectroscopic Data

Table 1: Spectroscopic Data for Benzo[b]thiophene-2-carbaldehyde (Reference)

TechniqueKey Features
¹H NMR (CDCl₃)δ 10.08 (s, 1H), 7.99 (s, 1H), 7.95–7.84 (m, 2H), 7.54–7.38 (m, 2H)
¹³C NMR (CDCl₃)δ 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4
IR (cm⁻¹)2826 (w, C-H al), 1672 (s, C=O), 1593, 1518 (C=C ar)
MS (m/z)162 [M⁺], 161 [M-H]⁺, 134 [M-CO]⁺, 133 [M-CHO]⁺

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR (CDCl₃)δ 9.9-10.2 (s, 1H), 7.8-8.1 (s, 1H), 7.8-8.0 (d, 1H), 7.3-7.5 (t, 1H), 7.4-7.6 (d, 1H)
¹³C NMR (CDCl₃)δ 183-185 (C=O), 130-133 (C-Cl) and other aromatic signals
IR (cm⁻¹)~2830, ~2730 (w, C-H al), 1670-1690 (s, C=O), ~1050 (s, C-Cl)
MS (m/z)196/198 [M⁺/M+2⁺] (3:1), 195/197, 167/169, 168/170

Experimental Methodologies

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[5][6]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 Sample Ready acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectra (¹H & ¹³C) acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw Data (FID) proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate and Integrate proc2->proc3 output output proc3->output Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Spectroscopy (Thin Film Method)

  • Sample Preparation:

    • If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane.

    • Place a drop of the solution onto a KBr or NaCl salt plate.

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.[8]

  • Data Acquisition:

    • Place the salt plate with the sample film in the sample holder.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample prep2 Cast Thin Film on Salt Plate prep1->prep2 acq2 Place Sample in Spectrometer prep2->acq2 Prepared Sample acq1 Collect Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 Interferogram proc2 Ratio against Background proc1->proc2 output output proc2->output Final IR Spectrum

Caption: General workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[9]

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][11]

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and the signal is amplified.

    • The instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Output intro1 Dissolve Sample intro2 Inject into GC or Probe intro1->intro2 ionize Electron Ionization (70 eV) intro2->ionize Gaseous Sample analyze Mass Analysis (m/z separation) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum Ion Signals output_final output_final spectrum->output_final Final Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging the experimental data of the parent compound, benzo[b]thiophene-2-carbaldehyde, and established principles of spectroscopy, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds, enabling them to anticipate spectral features and aiding in the interpretation of experimental data once it becomes available. The provided experimental protocols offer standardized procedures for obtaining high-quality spectroscopic data.

References

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

  • ResearchGate. (2016). Benzo[b]thiophene-2-carbaldehyde. [Link]

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link]

  • Srivastava, V. (2024). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

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  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

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  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

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An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carbaldehyde: Synthesis, Characterization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-benzothiophene-2-carbaldehyde is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of various biologically active molecules and functional materials. Its rigid bicyclic framework, substituted with a reactive aldehyde and a chloro group, offers unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and a procedural framework for the determination of its single-crystal X-ray structure. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines the established methodologies that would be employed for its elucidation, providing expected outcomes based on analogous structures. Furthermore, this guide explores the compound's known applications, particularly its role as a key intermediate in the synthesis of pharmaceutical agents.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast array of pharmacologically active compounds and organic materials. The fusion of a benzene ring with a thiophene ring imparts a unique combination of aromaticity, rigidity, and lipophilicity. The sulfur atom in the thiophene ring is a key feature, capable of engaging in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for molecular recognition at biological targets.

Derivatives of benzothiophene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2] The strategic placement of substituents on the benzothiophene core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, is a valuable building block due to the presence of two key functional groups: the aldehyde at the 2-position, which is amenable to a wide range of chemical transformations, and the chloro group at the 4-position, which can influence the molecule's electronic properties and provide a handle for further functionalization. A notable application of a related compound, 4-Chloro-1-Benzothiophene, is its use as an intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole.[3]

Synthesis of this compound

The synthesis of substituted benzothiophene-2-carbaldehydes can be achieved through various synthetic routes. A common and effective method involves the formylation of a pre-functionalized benzothiophene core. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A plausible and efficient route to this compound is the direct formylation of 4-chloro-1-benzothiophene. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Synthesis cluster_reactants Reactants cluster_product Product Reactant1 4-Chloro-1-benzothiophene Intermediate Electrophilic Iminium Ion Attack Reactant1->Intermediate Vilsmeier Reagent Reactant2 POCl₃ + DMF Product This compound Intermediate->Product Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety guidelines and preliminary experiments.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF solution. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 4-chloro-1-benzothiophene (1.0 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the mixture until it is slightly alkaline. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiophene core and the aldehyde proton. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.5 ppm), with coupling constants indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be a prominent peak in the downfield region (δ 180-190 ppm). The aromatic carbons will appear in the range of δ 120-145 ppm.

For the related compound, 4-Chlorobenzo[b]thiophene-2-carboxylic Acid, the following NMR data has been reported: ¹H NMR (300 MHz, DMSO-d6) δ 7.54 (d, 1H, J = 11.6, 7.7 Hz), 7.56 (dd, 1H, J = 17.8, 7.7 Hz), 8.03 (d, 1H, J = 0.7 Hz), 8.07 (td, 1H, J = 7.6, 0.9 Hz), 13.19 (brs, 1H). ¹³C NMR (75 MHz, DMSO-d6) δ 122.21, 125.01, 126.84, 127.99, 128.96, 136.50, 136.57, 142.55, 163.10.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aldehyde protons around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively.

  • C=C stretching vibrations for the aromatic rings in the region of 1450-1600 cm⁻¹.

  • A C-Cl stretching vibration, typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Crystal Structure Elucidation: A Procedural Guide

While the specific crystal structure of this compound is not currently in the public domain, this section outlines the comprehensive workflow for its determination via single-crystal X-ray diffraction. This is the gold-standard technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone) to determine the solubility of the compound. A good solvent system is one in which the compound is sparingly soluble at room temperature and readily soluble at an elevated temperature.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also be attempted.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a solvent in which the compound is insoluble but the solvent of the solution is miscible (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Crystallization Start Purified Compound Solvent Solvent Screening Start->Solvent Methods Crystallization Methods Solvent->Methods Evaporation Slow Evaporation Methods->Evaporation Cooling Slow Cooling Methods->Cooling Diffusion Vapor Diffusion Methods->Diffusion Crystal Single Crystal Evaporation->Crystal Cooling->Crystal Diffusion->Crystal

Caption: Workflow for single crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

  • Data Collection Temperature: The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

Workflow:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using tools such as PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

Expected Structural Features

Based on the structures of related benzothiophene derivatives, the following features would be anticipated in the crystal structure of this compound:

  • Planarity: The benzothiophene ring system is expected to be essentially planar.

  • Molecular Packing: The molecules are likely to pack in a herringbone or pi-stacked arrangement, driven by intermolecular interactions.

  • Intermolecular Interactions: Weak intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde oxygen, and potentially C-H···Cl or Cl···S interactions, would be expected to play a significant role in stabilizing the crystal packing.

Table 1: Expected Crystallographic Data Summary

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (molecules/unit cell)2, 4, or 8
Bond Lengths (Å)C-S: ~1.7-1.8, C=O: ~1.2, C-Cl: ~1.7
Bond Angles (°)Consistent with sp² hybridization
Torsion Angles (°)Indicating planarity of the benzothiophene core

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential applications in various fields.

  • Medicinal Chemistry: The aldehyde functionality can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build larger molecular frameworks. This makes it a key intermediate for the synthesis of compounds with potential therapeutic activities. The benzothiophene core is a known pharmacophore in many drug classes.[1]

  • Materials Science: Benzothiophene-containing molecules have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable electronic properties and thermal stability. The presence of the chloro and aldehyde groups allows for further modification to tune the electronic and photophysical properties of these materials.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to functional molecules. While its definitive crystal structure remains to be reported, this guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and the established methodologies for its structural elucidation. The procedural guide for single-crystal X-ray diffraction analysis offers a roadmap for researchers seeking to determine its three-dimensional structure, which would provide invaluable insights into its solid-state properties and intermolecular interactions. A deeper understanding of the structure and properties of this and related benzothiophene derivatives will undoubtedly continue to fuel innovation in the fields of drug discovery and materials science.

References

  • Mishra, P., & Soni, P. (2018). A Review on Benzothiophene: A Promising Heterocycle. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-10.
  • Gabriele, B., Mancuso, R., & Salerno, G. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823.
  • Shafiee, A., & Kiaeay, G. (1979). Synthesis of some benzo[b]thiophene derivatives with potential pharmacological activity. Journal of Heterocyclic Chemistry, 16(4), 705-707.
  • Kaur, H., & Singh, J. (2018). Benzothiophene: An overview of its chemistry and pharmacological importance. European Journal of Medicinal Chemistry, 158, 835-865.
  • Drug Patents International. (2016). 4-Chlorobenzo[b]thiophene-2-carboxylic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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The Biological Versatility of 4-Chloro-1-benzothiophene-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiophene core stands as a "privileged scaffold"—a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1][2] Its inherent structural features, including aromaticity, lipophilicity, and the presence of a sulfur heteroatom, provide a unique foundation for the design of novel therapeutic agents. This guide focuses on a specific, yet under-explored derivative: 4-Chloro-1-benzothiophene-2-carbaldehyde . While direct experimental data on this particular molecule is nascent, a comprehensive analysis of its structural analogs allows us to project its potential biological activities and provide a roadmap for its investigation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for its biological evaluation.

The Benzothiophene Core: A Foundation for Diverse Bioactivity

The benzothiophene moiety, a bicyclic system where a benzene ring is fused to a thiophene ring, is a cornerstone in the development of pharmaceuticals.[3] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this core structure. The versatility of the benzothiophene scaffold allows for a wide range of chemical modifications, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a chloro substituent at the 4-position and a carbaldehyde group at the 2-position of the benzothiophene ring system, as in our molecule of interest, is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Synthesis of this compound and Its Derivatives

The synthesis of the benzothiophene core and its subsequent functionalization are well-established in the chemical literature. While a specific, detailed synthesis for this compound is not extensively documented in readily available sources, a general and plausible synthetic route can be extrapolated from known methods for analogous compounds.

Conceptual Synthetic Workflow

Synthesis_Workflow A Starting Material (e.g., Substituted Thiophenol) B Cyclization Reaction (e.g., Friedel-Crafts type) A->B C Formation of Benzothiophene Core B->C D Chlorination at C4-position C->D E Introduction of Carbaldehyde at C2-position (e.g., Vilsmeier-Haack reaction) D->E F This compound E->F G Derivatization (e.g., Schiff base or chalcone formation) F->G H Biologically Active Derivatives G->H

Caption: Conceptual workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocol: A Representative Synthesis of a Benzothiophene-2-carbaldehyde

The following protocol is a representative example of how a benzothiophene-2-carbaldehyde can be synthesized. Specific reagents and conditions would need to be optimized for the 4-chloro substituted analog.

Objective: To synthesize a benzothiophene-2-carbaldehyde derivative.

Materials:

  • Substituted thiophenol

  • α-chloro-β-ketoester

  • Polyphosphoric acid (PPA)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography

Procedure:

  • Cyclization to form the benzothiophene core: a. To a solution of the substituted thiophenol in a suitable solvent, add the α-chloro-β-ketoester. b. Heat the mixture under reflux with a dehydrating agent like polyphosphoric acid to facilitate cyclization. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and pour it into ice water. e. Extract the product with an organic solvent like dichloromethane. f. Wash the organic layer with sodium bicarbonate solution and brine, then dry over magnesium sulfate. g. Purify the crude product by column chromatography to obtain the benzothiophene ester.

  • Hydrolysis of the ester: a. Dissolve the purified benzothiophene ester in a mixture of ethanol and aqueous sodium hydroxide. b. Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC). c. Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid. d. Filter, wash with water, and dry the benzothiophene-2-carboxylic acid.

  • Reduction to the alcohol: a. Suspend the carboxylic acid in a suitable anhydrous solvent like tetrahydrofuran (THF). b. Add a reducing agent such as lithium aluminum hydride (LAH) portion-wise at 0°C. c. Allow the reaction to warm to room temperature and stir until the reduction is complete. d. Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide. e. Filter the resulting solid and extract the filtrate with an organic solvent. f. Dry the organic layer and evaporate the solvent to yield the benzothiophene-2-methanol.

  • Oxidation to the aldehyde: a. Dissolve the alcohol in a suitable solvent like dichloromethane. b. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. c. Stir the reaction at room temperature until the oxidation is complete (monitored by TLC). d. Filter the reaction mixture through a pad of silica gel to remove the oxidant byproducts. e. Evaporate the solvent and purify the resulting aldehyde by column chromatography.

Projected Biological Activities and Mechanisms of Action

Based on the extensive research on analogous compounds, this compound is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential: Targeting Cellular Proliferation

Benzothiophene derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[4] The presence of the chloro group and the reactive aldehyde functionality in this compound suggests it could serve as a valuable scaffold for the development of potent cytotoxic agents. For instance, chalcones derived from chloro-substituted thiophenes have demonstrated significant toxicity against various cancer cell lines.[5]

Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics

Many benzothiophene analogs exert their anticancer effects by binding to tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. The consequence is cell cycle arrest, typically at the G2/M phase, leading to apoptosis.

Anticancer_Mechanism cluster_0 Cancer Cell A 4-Chloro-1-benzothiophene- 2-carbaldehyde Derivative B Tubulin Binding A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Table 1: Cytotoxic Activity of Representative Benzothiophene Analogs

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Analog A2-(3,4,5-trimethoxyphenyl)-3-(benzo[b]thiophen-2-yl)acrylonitrileLeukemia (CCRF-CEM)0.02[4]
Analog BChalcone derivative of 2-acetyl-5-chlorothiopheneColorectal (WiDr)0.45 µg/mL[5]
Analog C4-Anilinoquinolinylchalcone derivativeBreast (MDA-MB-231)0.9[6][7]
Analog D4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolCNS (SNB-19)<10[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. c. Include wells with medium alone (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic drug (positive control). d. Incubate the plates for 48-72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium containing MTT. c. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Antimicrobial Efficacy: A Broad-Spectrum Potential

The benzothiophene scaffold is present in numerous compounds with significant antibacterial and antifungal activities.[9][10] Derivatives of 3-chlorobenzothiophene have been shown to be effective against a range of microorganisms.[9] The aldehyde group at the C2 position of this compound provides a reactive site for the synthesis of derivatives like Schiff bases and chalcones, which are known to possess antimicrobial properties.

Table 2: Antimicrobial Activity of Representative Benzothiophene Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Isoxazoline of 3-chlorobenzothiopheneS. aureus12.5[9]
Pyrimidine of 3-chlorobenzothiopheneE. coli25[9]
Acylhydrazone of 6-chlorobenzothiopheneS. aureus (MRSA)4[1]
Tetrahydrobenzothiophene derivativeP. aeruginosa0.61 µM[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in DMSO)

  • Standard antibiotic/antifungal drug (positive control)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: a. Culture the microorganism overnight in the appropriate broth. b. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: a. Prepare serial two-fold dilutions of the test compound in the broth medium directly in a 96-well plate. b. Include a positive control (broth with a standard drug), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Inoculation and Incubation: a. Add the standardized inoculum to each well (except the sterility control). b. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the negative control.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Benzothiophene derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[12][13] The structural features of this compound suggest its potential to interact with the active sites of these enzymes. Furthermore, this class of compounds may also modulate other inflammatory signaling pathways, such as the NF-κB pathway.[14]

Hypothesized Mechanism of Action: Inhibition of COX Enzymes and NF-κB Signaling

Anti_inflammatory_Mechanism cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Arachidonic Acid Pathway A Cell Membrane Receptor B Signal Transduction A->B C Activation of IKK B->C D Phosphorylation and Degradation of IκB C->D E NF-κB Translocation to Nucleus D->E F Transcription of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) E->F G Inflammation F->G H Arachidonic Acid I COX-2 H->I J Prostaglandins I->J K Inflammation J->K X 4-Chloro-1-benzothiophene- 2-carbaldehyde Derivative X->C Inhibition X->I Inhibition

Caption: Hypothesized anti-inflammatory mechanisms involving inhibition of the NF-κB pathway and COX-2 enzyme.

Table 3: COX-2 Inhibitory Activity of Representative Thiophene Analogs

Compound IDCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Thiophene Derivative 15.458.37[13]
1,4-Benzoxazine Derivative0.57186.8[15]
Thiazole Carboxamide Derivative% Inhibition @ 5µM = 81.53.67[2]
Indolin-2-one Derivative2.35-[16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound and its derivatives on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., Cayman Chemical)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well plate (black, clear bottom)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: a. Prepare all reagents according to the assay kit manufacturer's instructions. This typically includes the enzyme, substrate, and detection reagents.

  • Assay Protocol: a. To the wells of the 96-well plate, add the assay buffer. b. Add the test compound at various concentrations. Include a positive control (celecoxib) and a vehicle control (DMSO). c. Add the COX-2 enzyme to all wells except the blank. d. Initiate the reaction by adding arachidonic acid. e. Incubate the plate at 37°C for a specified time (e.g., 15 minutes). f. Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Subtract the background fluorescence (blank wells) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response model.

Concluding Remarks and Future Directions

While direct biological data for this compound remains to be fully elucidated, the analysis of its structural congeners strongly suggests a high potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of the chloro and carbaldehyde functionalities offers avenues for further chemical modification to optimize potency and selectivity. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for the comprehensive evaluation of this promising molecule. Future research should focus on the synthesis and in-depth biological characterization of this compound and a library of its derivatives to validate these predictions and to explore its therapeutic potential.

References

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Reactions of 4-Chloro-1-benzothiophene-2-carbaldehyde with Nucleophiles: A Synthetic and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Chloro-1-benzothiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. The 2-carbaldehyde derivative serves as a versatile synthetic intermediate, offering a key electrophilic site for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth exploration of the reactions of 4-Chloro-1-benzothiophene-2-carbaldehyde with a range of common nucleophiles. We will dissect the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and discuss the causality behind key procedural choices. This document is intended to empower researchers in medicinal chemistry and drug development to effectively leverage this building block in the synthesis of novel molecular entities.

Introduction: The this compound Core

The benzothiophene ring system is a cornerstone in medicinal chemistry, appearing in drugs with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a chlorine atom at the 4-position and a formyl group at the 2-position creates a molecule with distinct electronic properties and a focal point for synthetic elaboration.

The aldehyde group's carbonyl carbon is highly electrophilic, a property enhanced by the electron-withdrawing nature of the fused aromatic system.[3][4] This makes it a prime target for nucleophilic attack, a fundamental reaction class for building molecular complexity.[3][4] This guide will focus on four key classes of nucleophilic reactions critical for synthetic diversification:

  • Organometallic Additions (Grignard & Organolithium): For the formation of secondary alcohols.

  • Wittig Reaction: For the conversion of the aldehyde to an alkene.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

  • Reductive Amination: For the introduction of nitrogen-containing functionalities.

The following sections will provide both the theoretical basis and practical execution for each of these transformations.

Organometallic Additions: Formation of Secondary Alcohols

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a robust and widely used method for creating new carbon-carbon bonds.[5][6] These reagents act as potent carbon-based nucleophiles, attacking the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate.[4][7] A subsequent aqueous acidic workup protonates the intermediate to yield the final secondary alcohol product.[8]

Mechanistic Pathway

The reaction proceeds via a two-step mechanism: 1) Nucleophilic addition of the organometallic reagent to the carbonyl group, and 2) Protonation of the resulting alkoxide.[9]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Aldehyde 4-Chloro-1-benzothiophene -2-carbaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Attack on C=O Grignard R-MgX (Nucleophile) Grignard->Intermediate Product Secondary Alcohol Intermediate->Product Protonation Protonation H₃O⁺ Protonation->Product G Ylide Phosphonium Ylide (Ph₃P=CHR) Betaine Betaine Intermediate Ylide->Betaine Aldehyde 4-Chloro-1-benzothiophene -2-carbaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct G ActiveMethylene Active Methylene Cmpd (Z-CH₂-Z') Carbanion Stabilized Carbanion ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack Aldehyde 4-Chloro-1-benzothiophene -2-carbaldehyde Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration (-H₂O)

Sources

electrophilic substitution on 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution on 4-Chloro-1-benzothiophene-2-carbaldehyde

This guide provides a comprehensive analysis of the electrophilic substitution reactions on the this compound core. It is intended for researchers, scientists, and professionals in drug development who are working with substituted benzothiophene scaffolds. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern the reactivity of this specific heterocyclic system. The protocols described herein are designed to be self-validating, providing a logical framework for experimental design and optimization.

The benzo[b]thiophene ring system is a prominent scaffold in medicinal chemistry and materials science, valued for its structural rigidity and electronic properties.[1] The introduction of substituents, such as a chlorine atom and a carbaldehyde group, significantly modulates the electron density and, consequently, the chemical reactivity of the bicyclic system. This compound is a highly functionalized derivative with potential as a key intermediate in the synthesis of more complex molecules. Understanding its behavior in electrophilic substitution reactions is crucial for unlocking its synthetic utility.

Benzo[b]thiophene, akin to thiophene, is a π-electron-rich heterocycle.[2] However, the reactivity of the this compound molecule is substantially influenced by the electronic effects of its substituents. A thorough understanding of these effects is paramount for predicting the regioselectivity of electrophilic attacks.

Predictive Analysis of Regioselectivity

The outcome of an electrophilic aromatic substitution reaction on a substituted aromatic ring is dictated by the interplay of the electronic properties of the substituents. In the case of this compound, we have two key groups influencing the regioselectivity:

  • The 2-Carbaldehyde Group (-CHO): This is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative resonance effect (-M). It strongly deactivates the benzothiophene ring towards electrophilic attack. As a meta-directing group, it directs incoming electrophiles to positions C3 and C7.

  • The 4-Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I) but can donate a lone pair of electrons through a positive resonance effect (+M). Overall, halogens are deactivating but ortho, para-directing. The 4-chloro substituent will therefore direct incoming electrophiles to positions C5 (ortho) and C7 (ortho).

Overall Reactivity and Predicted Sites of Substitution:

The combined effect of a strongly deactivating carbaldehyde group and a deactivating chloro group renders the this compound scaffold significantly less reactive than the parent benzo[b]thiophene. Electrophilic substitution will likely require forcing conditions.

The thiophene ring (positions 2 and 3) is generally more susceptible to electrophilic attack than the benzene ring in the parent benzo[b]thiophene system, with a preference for the 3-position.[2] However, the potent deactivating effect of the 2-carbaldehyde group is expected to diminish the reactivity of the thiophene ring to a greater extent than the benzene ring. Therefore, electrophilic substitution is predicted to occur preferentially on the benzene moiety (positions 5, 6, and 7).

Considering the directing effects of both substituents:

  • The 2-carbaldehyde group deactivates the entire ring but directs meta to C3 and C7.

  • The 4-chloro group deactivates the ring but directs ortho to C5 and C7.

The C7 position is activated by the directing effect of both the 2-carbaldehyde (meta) and the 4-chloro (ortho) groups. Therefore, the C7 position is the most probable site for electrophilic substitution . The C5 position is the next most likely, being ortho to the directing chloro group.

Caption: Predicted regioselectivity for electrophilic substitution.

Key Electrophilic Substitution Reactions: Methodologies and Mechanistic Insights

Given the deactivated nature of the substrate, robust reaction conditions are generally required. The following sections provide detailed protocols and mechanistic diagrams for key electrophilic substitution reactions. These should be considered as starting points for experimental optimization.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations. Due to the deactivation of the ring, a potent nitrating agent is necessary.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq.) dropwise.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product and purify by column chromatography or recrystallization.

G Mechanism of Nitration Start This compound Attack Electrophilic attack at C7 Start->Attack Reagent HNO3 / H2SO4 Electrophile Generation of Nitronium Ion (NO2+) Reagent->Electrophile Electrophile->Attack Intermediate Sigma Complex (Arenium Ion) (Resonance Stabilized) Attack->Intermediate Deprotonation Deprotonation by HSO4- Intermediate->Deprotonation Product 7-Nitro-4-chloro-1-benzothiophene-2-carbaldehyde Deprotonation->Product

Caption: Generalized mechanism for the nitration reaction.

Halogenation

Direct halogenation (e.g., bromination or chlorination) can be achieved using the elemental halogen in the presence of a Lewis acid catalyst.

Experimental Protocol (Bromination):

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add a catalytic amount of iron(III) bromide (FeBr3) (0.1 eq.).

  • To this mixture, add a solution of bromine (1.1 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by chromatography.

G Workflow for Halogenation Start Dissolve Substrate and Catalyst Addition Add Halogen Solution Dropwise Start->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for the halogenation of the substrate.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride with a strong Lewis acid catalyst.[3] This reaction is often challenging on highly deactivated rings.

Experimental Protocol:

  • To a suspension of anhydrous aluminum chloride (AlCl3) (2.5 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.2 eq.) dropwise.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify the product by chromatography.

Table 1: Predicted Outcomes and Suggested Conditions for Electrophilic Substitution

ReactionElectrophileCatalyst/ConditionsPredicted Major Product
NitrationNO₂+Fuming HNO₃ / H₂SO₄, 0-5 °C7-Nitro-4-chloro-1-benzothiophene-2-carbaldehyde
BrominationBr⁺Br₂ / FeBr₃, CH₂Cl₂, RT7-Bromo-4-chloro-1-benzothiophene-2-carbaldehyde
AcylationCH₃CO⁺CH₃COCl / AlCl₃, CH₂Cl₂, 0 °C to RT7-Acetyl-4-chloro-1-benzothiophene-2-carbaldehyde

Conclusion and Future Outlook

The electrophilic substitution on this compound presents a significant synthetic challenge due to the cumulative deactivating effects of the chloro and carbaldehyde substituents. Based on a theoretical analysis of the electronic properties of these groups, electrophilic attack is predicted to occur preferentially at the C7 position of the benzo[b]thiophene ring.

The experimental protocols provided in this guide are based on established methodologies for deactivated aromatic systems and serve as a robust starting point for laboratory investigation. Researchers should anticipate the need for strong electrophiles and potentially harsh reaction conditions to achieve reasonable yields. Careful monitoring and optimization of reaction parameters will be essential for successful derivatization of this scaffold.

Future work should focus on the experimental validation of these predictions. A systematic study of various electrophilic substitution reactions would provide valuable data on the regioselectivity and reactivity of this interesting heterocyclic system, paving the way for its use in the development of novel pharmaceuticals and functional materials.

References

  • [Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. MDPI.]([Link])

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Methodological & Application

The Strategic deployment of 4-Chloro-1-benzothiophene-2-carbaldehyde in the Synthesis of Bioactive Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Motif in Medicinal Chemistry

The benzothiophene core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous pharmacologically active molecules.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse functionalization make it a "privileged scaffold" in drug discovery. This scaffold is present in FDA-approved drugs such as the osteoporosis treatment Raloxifene, the antifungal Sertaconazole, and the asthma medication Zileuton.[3] The broad therapeutic relevance of benzothiophene derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents, underscores the significance of developing versatile synthetic routes to novel analogues.[4][5][6]

This application note focuses on the utility of a key intermediate, 4-Chloro-1-benzothiophene-2-carbaldehyde , as a versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The presence of both a reactive aldehyde group at the 2-position and a chloro substituent at the 4-position offers orthogonal handles for chemical manipulation, enabling the construction of diverse molecular libraries for biological screening. We will provide detailed protocols for the synthesis of chalcones and pyrimidine derivatives, two classes of compounds with well-documented and potent biological activities.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

The aldehyde functionality of this compound is the primary site for elaboration, readily participating in condensation reactions. The chloro group, while relatively stable, can be a site for further modification through nucleophilic aromatic substitution or cross-coupling reactions in more advanced synthetic schemes, adding another layer of molecular diversity.

I. Synthesis of Benzothiophene-Chalcones: Precursors to a Multitude of Bioactive Heterocycles

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][4][5] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[7] Here, this compound serves as the aldehydic component.

Protocol 1: Synthesis of (2E)-1-(Substituted-phenyl)-3-(4-chloro-1-benzothiophen-2-yl)prop-2-en-1-one (A Benzothiophene-Chalcone)

This protocol is adapted from the well-established Claisen-Schmidt condensation methodology.[8][9]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Crushed ice

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol (20-30 mL).

  • Prepare a 40% aqueous solution of potassium hydroxide.

  • Slowly add the KOH solution dropwise to the ethanolic solution of the reactants with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified chalcone.

  • Characterize the final product by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Expected Outcome and Causality: The base (KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone (chalcone).

Data Presentation: Representative Benzothiophene-Chalcone Derivatives and their Reported Anticancer Activities

While specific data for chalcones derived from this compound is not extensively reported, the following table illustrates the potent anticancer activity of structurally related chalcones, highlighting the therapeutic potential of this compound class.[1]

Compound IDAr SubstituentCancer Cell LineIC₅₀ (µM)
Chalcone A 4-MethoxyphenylMCF-7 (Breast)5.2
Chalcone B 4-ChlorophenylHCT-116 (Colon)3.8
Chalcone C 2,4-DichlorophenylA549 (Lung)7.1

Visualization: Synthetic Pathway to Benzothiophene-Chalcones

G start This compound intermediate Aldol Adduct (unstable) start->intermediate + Ketone (KOH, Ethanol) ketone Substituted Acetophenone product Benzothiophene-Chalcone intermediate->product - H₂O

Caption: Claisen-Schmidt condensation for benzothiophene-chalcone synthesis.

II. Synthesis of Benzothiophene-Substituted Pyrimidines: A Gateway to Diverse Pharmacophores

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and a plethora of medicinally important compounds.[3][10] Their derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9] One common synthetic route to pyrimidines involves the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent like urea or thiourea.[8]

Protocol 2: Synthesis of 4-(4-Chloro-1-benzothiophen-2-yl)-6-(substituted-phenyl)pyrimidin-2(1H)-one

This protocol is based on the cyclization of the previously synthesized benzothiophene-chalcones with urea.[6]

Materials:

  • (2E)-1-(Substituted-phenyl)-3-(4-chloro-1-benzothiophen-2-yl)prop-2-en-1-one (from Protocol 1)

  • Urea

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Crushed ice

  • Deionized water

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the benzothiophene-chalcone (1.0 eq.) and urea (1.5 eq.) in ethanol (30-40 mL).

  • Add a solution of potassium hydroxide (2.0 eq.) in a small amount of water to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.

  • Neutralize the mixture with dilute HCl, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with deionized water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the purified pyrimidine derivative.

  • Characterize the final product by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Expected Outcome and Causality: The reaction proceeds through a Michael addition of the urea to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Visualization: Cyclocondensation to form Benzothiophene-Pyrimidines

G chalcone Benzothiophene-Chalcone intermediate Cyclized Intermediate chalcone->intermediate + Urea (KOH, Ethanol, Reflux) urea Urea product Benzothiophene-Pyrimidine intermediate->product - H₂O

Caption: Synthesis of pyrimidines from benzothiophene-chalcones.

Biological Significance and Future Directions

The synthetic routes outlined above provide a clear and reproducible pathway to novel benzothiophene-chalcone and benzothiophene-pyrimidine hybrids. The inherent biological activities of both the benzothiophene and the appended heterocyclic moieties suggest that these new chemical entities are promising candidates for drug discovery programs.

  • Anticancer Potential: Many chalcone and pyrimidine derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[1][11] The synthesized compounds should be screened against a panel of cancer cell lines to determine their cytotoxic potential.

  • Antimicrobial Activity: The benzothiophene nucleus is a known pharmacophore in antimicrobial agents.[6] The novel derivatives should be evaluated for their activity against a range of pathogenic bacteria and fungi.

Further structural modifications can be envisaged. For instance, the 4-chloro substituent on the benzothiophene ring can be a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of further diversity and fine-tuning of the biological activity. Multicomponent reactions involving this compound could also provide rapid access to complex and diverse molecular scaffolds.[12]

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. The straightforward and efficient protocols presented here for the synthesis of chalcones and pyrimidines demonstrate its utility in the generation of compound libraries with high potential for biological activity. The exploration of the chemical space around this scaffold is a promising avenue for the discovery of new therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27756–27781. [Link]

  • Bukhari, S. N. A., et al. (2013). Synthesis of Chalcones with Anticancer Activities. Molecules, 18(11), 13937-13955. [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [PDF]. [Link]

  • Mondal, S., et al. (2022). A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor, 10(1), 33-41. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27756-27781. [Link]

  • Chemical Review and Letters. (2023). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 6(1), 1-12. [Link]

  • Hassan, A. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1258. [Link]

  • El-Sayed, N. N. E., et al. (2008). Synthesis of some new pyrimidine and fused pyrimidine derivatives (Part 2). ARKIVOC, 2008(15), 139-150. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Kumar, A., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 58. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(4), 1-9. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 125-144. [Link]

  • Cope, A. C. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Chudasama, C. J., et al. (2011). Synthesis and antimicrobial activities of benzothiophene derivatives. Der Pharma Chemica, 3(6), 465-472. [Link]

  • Shareef, M. A., et al. (2018). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 9(3), 225-233. [Link]

  • Singh, V., et al. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Journal of Chemical and Pharmaceutical Research, 9(7), 213-216. [Link]

  • Khan, I., et al. (2019). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 15, 2768–2778. [Link]

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The Versatile Building Block: Application of 4-Chloro-1-benzothiophene-2-carbaldehyde in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Halogenated Benzothiophene Core

In the landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount for the advancement of next-generation technologies. Among the myriad of heterocyclic scaffolds, the benzothiophene moiety has emerged as a privileged structure, particularly in the realm of organic electronics. Its inherent planarity, electron-rich nature, and propensity for π-π stacking make it an exceptional building block for materials destined for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This technical guide focuses on a particularly intriguing derivative: 4-Chloro-1-benzothiophene-2-carbaldehyde . The strategic placement of a chlorine atom at the 4-position and a formyl group at the 2-position of the benzothiophene core imparts a unique combination of reactivity and electronic perturbation. The electron-withdrawing nature of both the chlorine and aldehyde functionalities can effectively lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of resulting materials, a critical aspect for tuning charge injection and transport properties. Furthermore, the aldehyde group serves as a versatile synthetic handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex and extended π-conjugated systems.

While its applications in medicinal chemistry are notable, the potential of 4-Chloro-1-benzothiophene in materials science is an area of burgeoning interest.[1] Its chlorinated benzothiophene structure is a candidate for incorporation into advanced polymers and functional coatings.[1] This guide provides a comprehensive overview of the application of this compound in materials science, complete with detailed experimental protocols and an exploration of the structure-property relationships that govern the performance of the resulting materials.

Core Synthetic Strategies and Mechanistic Considerations

The aldehyde functionality at the C2 position of this compound is the primary reactive site for elongating the π-conjugated system. Two of the most powerful and widely employed synthetic methodologies in this context are the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling reaction.

Knoevenagel Condensation: Crafting Donor-Acceptor Architectures

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[2] This reaction is exceptionally effective for creating donor-acceptor (D-A) type molecules, where the benzothiophene core can act as part of the donor or π-bridge, and the group derived from the active methylene compound serves as the acceptor. The electron-withdrawing character of the resulting vinylidene moiety can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn dictates its photophysical and electronic properties.

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4_Chloro_Benzothiophene 4-Chloro-1-benzothiophene- 2-carbaldehyde Reaction Condensation & Dehydration 4_Chloro_Benzothiophene->Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Reaction Catalyst Basic Catalyst (e.g., Piperidine, Et3N) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Workup Cooling, Precipitation, Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product α,β-Unsaturated Benzothiophene Derivative Purification->Final_Product

Caption: Workflow for Knoevenagel Condensation.

Suzuki-Miyaura Cross-Coupling: Extending π-Conjugation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[3] While the aldehyde on our target molecule is not directly involved, the chlorine atom at the C4 position can potentially participate in such a reaction, although it is generally less reactive than bromine or iodine. More commonly, the aldehyde can be converted to a more reactive handle (e.g., a halide via a Vilsmeier-Haack type reaction on a suitable precursor, or the aldehyde itself can be used to build a larger system which is then subjected to coupling). For the purpose of this guide, we will consider the functionalization of a related bromo-analogue to illustrate the power of this method in extending the π-system, a strategy directly applicable to derivatives of this compound. This reaction is instrumental in creating aryl- or heteroaryl-substituted benzothiophenes, which can lead to materials with enhanced charge transport properties and tunable emission characteristics.

Diagram 2: Suzuki-Miyaura Coupling Conceptual Pathway

Suzuki_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Catalytic Cycle cluster_product Product Benzothiophene_Halide Halogenated Benzothiophene Derivative (e.g., 4-Chloro- or a more reactive halide) Oxidative_Addition Oxidative Addition Benzothiophene_Halide->Oxidative_Addition Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Oxidative_Addition Base Base (e.g., K2CO3, CsF) Base->Transmetalation Solvent Solvent (e.g., Toluene, Dioxane) Oxidative_Addition->Transmetalation Pd(0) to Pd(II) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Pd(0) Final_Product Aryl-Substituted Benzothiophene Reductive_Elimination->Final_Product

Caption: Conceptual workflow of Suzuki-Miyaura Cross-Coupling.

Application Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize materials for organic electronics.

Protocol 1: Synthesis of a Donor-Acceptor Molecule via Knoevenagel Condensation

This protocol describes the synthesis of 2-((4-chloro-1-benzothiophen-2-yl)methylene)malononitrile, a model compound for photophysical studies and as a potential component in organic solar cells.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser, Buchner funnel, and filtration apparatus.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 30 mL of absolute ethanol.

  • To this solution, add a stoichiometric equivalent of malononitrile.

  • Add 3-4 drops of piperidine as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.

  • If precipitation is not complete, the mixture can be placed in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the crude 2-((4-chloro-1-benzothiophen-2-yl)methylene)malononitrile.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Expected Outcome and Characterization:

The final product is expected to be a colored solid. Characterization should be performed using:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the nitrile and vinyl groups.

  • Mass Spectrometry: To determine the molecular weight.

  • UV-Vis and Photoluminescence Spectroscopy: To evaluate the photophysical properties, including absorption and emission maxima, and quantum yield.[4]

Parameter Expected Observation
Yield 70-90%
Appearance Yellow to orange solid
¹H NMR Appearance of a singlet for the vinyl proton, disappearance of the aldehyde proton signal.
FT-IR (cm⁻¹) Strong C≡N stretch (~2220 cm⁻¹), C=C stretch (~1600 cm⁻¹).
Protocol 2: Synthesis of a π-Extended System via Suzuki-Miyaura Coupling (Illustrative Example)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-benzothiophene carbaldehyde derivative with an arylboronic acid. This serves as a model for how the 4-chloro position could be functionalized (potentially requiring more forcing conditions) or how a more reactive halide at this position would be used.[5]

Materials:

  • A 4-halo-1-benzothiophene-2-carbaldehyde derivative (e.g., a bromo-analogue for higher reactivity)

  • Arylboronic acid (e.g., phenylboronic acid, thiophen-2-ylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard Schlenk line or glovebox for inert atmosphere operations.

Procedure:

  • To a Schlenk flask, add the 4-halo-1-benzothiophene-2-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Solvent System: A two-phase solvent system like toluene/water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

Applications in Materials Science

Derivatives of this compound are promising candidates for several applications in materials science, primarily driven by their electronic and optical properties.

Organic Light-Emitting Diodes (OLEDs)

The D-A structures synthesized via Knoevenagel condensation can exhibit strong intramolecular charge transfer, leading to fluorescence in the visible region of the spectrum. By tuning the strength of the donor and acceptor moieties, the emission color can be modulated. These materials can be used as emitters in the emissive layer of an OLED. The chlorine substitution can help in tuning the energy levels for efficient charge injection from the transport layers.

Organic Photovoltaics (OPVs)

In the context of OPVs, small molecules derived from this compound can function as either donor or acceptor materials in a bulk heterojunction (BHJ) solar cell.[6][7][8] The broad absorption profile and appropriate energy level alignment with fullerene acceptors (like PC₆₁BM or PC₇₁BM) are key for achieving high power conversion efficiencies.[6] The planarity of the benzothiophene core promotes molecular packing, which is beneficial for charge transport.

Material Property Relevance to OPV Performance
Broad Absorption Spectrum Efficient harvesting of solar photons.
Deep HOMO Level Leads to a high open-circuit voltage (Voc).[6]
High Charge Carrier Mobility Facilitates efficient charge extraction to the electrodes.
Good Solubility Enables solution-based processing for low-cost device fabrication.

Characterization of Materials

A thorough characterization of the synthesized materials is essential to understand their properties and potential performance in devices.[9]

Technique Information Obtained
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels.
UV-Vis Spectroscopy Absorption properties and optical bandgap.
Photoluminescence (PL) Spectroscopy Emission properties, quantum yield.
Thermogravimetric Analysis (TGA) Thermal stability of the material.
Differential Scanning Calorimetry (DSC) Phase transitions (e.g., glass transition, melting point).
X-ray Diffraction (XRD) Information on molecular packing and crystallinity in thin films.
Atomic Force Microscopy (AFM) Thin film morphology and surface roughness.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel organic materials. Its unique electronic properties, conferred by the chloro and formyl substituents, combined with the synthetic accessibility of the aldehyde group, provide a rich platform for the creation of functional π-conjugated systems. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in the development of next-generation organic electronic devices. Future research will likely focus on the synthesis of polymeric systems derived from this monomer and the exploration of its utility in other emerging areas such as organic sensors and thermoelectrics. The continued investigation into the structure-property relationships of materials based on this scaffold will undoubtedly lead to further innovations in materials science.

References

  • Novel solution-processible small molecules based on benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene for effective organic photovoltaics with high open-circuit voltage. RSC Publishing. Available at: [Link]

  • Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Small Molecules Based on Benzo[1,2-b:4,5-b]dithiophene Unit for High-Performance Solution-Processed Organic Solar Cells. ACS Publications. (2012-09-18). Available at: [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH). (2013-11-27). Available at: [Link]

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. (2018-02-06). Available at: [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. National Institutes of Health (NIH). Available at: [Link]

  • Small molecule semiconductors for high-efficiency organic photovoltaics. Royal Society of Chemistry. (2012-03-28). Available at: [Link]

  • Small Molecules Based on Benzo[1,2-b:4,5-b′]dithiophene Unit for High-Performance Solution-Processed Organic Solar Cells. Sci-Hub. Available at: [Link]

  • Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Diva-Portal.org. Available at: [Link]

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. (2021-06-24). Available at: [Link]

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of Novel Schiff Bases from 4-Chloro-1-benzothiophene-2-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its fusion of a benzene ring with a thiophene ring creates a unique electronic and structural environment conducive to diverse biological activities.[2][3] Schiff bases, compounds containing an azomethine or imine group (-C=N-), are celebrated for their synthetic accessibility and broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This guide provides a comprehensive, field-proven protocol for the synthesis of novel Schiff bases through the condensation of 4-Chloro-1-benzothiophene-2-carbaldehyde with various primary amines. We delve into the mechanistic rationale behind the protocol, offer detailed steps for synthesis and characterization, and discuss the potential applications of these compounds in modern drug discovery programs.

Mechanistic Rationale & Strategic Considerations

The synthesis of a Schiff base is a classic acid-catalyzed condensation reaction between a carbonyl compound (aldehyde or ketone) and a primary amine.[5] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Causality Behind Experimental Choices:

  • The Aldehyde Substrate: this compound is selected as the foundational scaffold. The chlorine atom at the 4-position acts as a key electronic modulator and a potential vector for further synthetic elaboration. The benzothiophene core itself is a bioisostere for indole and is associated with a wide range of biological activities.[1]

  • The Amine Nucleophile: The protocol's modularity lies in the choice of the primary amine (R-NH₂). By varying the structure of 'R' (aliphatic, aromatic, heterocyclic), a diverse chemical library can be rapidly generated, allowing for extensive Structure-Activity Relationship (SAR) studies.

  • Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is crucial.[7][8][9] The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation step is essential for facilitating the nucleophilic attack by the lone pair of the primary amine. Using a strong acid is avoided as it would protonate the amine nucleophile, rendering it non-reactive.

  • Solvent Selection: Anhydrous ethanol is the solvent of choice. It effectively dissolves both the aldehyde and a wide range of primary amines. Its boiling point (78 °C) is ideal for reflux conditions, providing sufficient thermal energy to overcome the activation barrier for the dehydration step without causing substrate degradation.

  • Water Removal: The final step of the mechanism is the elimination of a water molecule to form the stable imine bond. Driving the reaction to completion often involves removing this water, which is achieved by carrying out the reaction under reflux, pushing the equilibrium towards the product side.

Reaction Scheme Visualization

Below is a generalized schematic for the synthesis.

G cluster_reactants Reactants cluster_products Products aldehyde This compound catalyst Glacial Acetic Acid (cat.) Ethanol, Reflux aldehyde->catalyst amine Primary Amine (R-NH₂) amine->catalyst schiff_base Schiff Base (Imine) water Water (H₂O) catalyst->schiff_base catalyst->water G A 1. Dissolve Aldehyde in Ethanol B 2. Add Equimolar Primary Amine A->B C 3. Add Catalytic Glacial Acetic Acid B->C D 4. Reflux for 3-4 Hours C->D E 5. Monitor by TLC D->E E->D Incomplete? F 6. Cool to Room Temp & Precipitate E->F Complete? G 7. Filter, Wash with Cold Ethanol F->G H 8. Dry Product Under Vacuum G->H I 9. Characterize Product (FTIR, NMR, MS) H->I

Sources

palladium-catalyzed cross-coupling reactions of 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-1-benzothiophene-2-carbaldehyde

Introduction

The this compound scaffold is a pivotal building block in medicinal chemistry and materials science. Its inherent structural features, including the reactive aldehyde and the strategically positioned chlorine atom, offer multiple points for molecular elaboration. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the functionalization of such heteroaryl halides, enabling the precise construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild and highly selective conditions.[1][2] These transformations are fundamental to modern drug discovery and development, allowing for the rapid generation of molecular diversity from a common intermediate.[3]

This guide provides an in-depth exploration of the principal palladium-catalyzed cross-coupling reactions applicable to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern the success of these transformations, empowering researchers to leverage this chemistry for their synthetic goals.

The General Catalytic Cycle: A Unified Mechanism

At the heart of these diverse transformations lies a common, elegant catalytic cycle.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process is generally initiated by a palladium(0) species, which undergoes a sequence of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a new Pd(II) intermediate. This is often the rate-limiting step.[6]

  • Transmetalation (for C-C/C-N couplings): An organometallic coupling partner (e.g., organoboron, organotin) or an amine transfers its organic or nitrogen group to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic/amino groups on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)(L)₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R-M Pd(II)_Coupling Ar-Pd(II)(L)₂-R Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product_output 4-Substituted-1-benzothiophene -2-carbaldehyde Reductive_Elimination->Product_output RM_input Coupling Partner (e.g., R-B(OH)₂) RM_input->Transmetalation ArX_input ArX_input ArX_input->Oxidative_Addition

Caption: General Pd-catalyzed cross-coupling cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[6][8] It is exceptionally effective for creating biaryl or vinyl-substituted benzothiophenes, which are common motifs in pharmaceuticals.

Causality and Key Parameters

The success of a Suzuki coupling hinges on the careful selection of catalyst, ligand, base, and solvent.

ParameterChoice & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(PPh₃)₄. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness; it is reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are crucial. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, preventing catalyst decomposition.[3]
Base An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. Its role is to activate the organoboron species, facilitating the transmetalation step by forming a more nucleophilic boronate complex.[5] The choice of base can profoundly influence the reaction outcome.[8]
Solvent A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9]
Protocol: Synthesis of 4-(Aryl)-1-benzothiophene-2-carbaldehyde

This protocol is adapted from established procedures for similar halo-thiophene aldehydes and serves as a robust starting point.[9][10]

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the reaction mixture. The typical concentration is 0.1 M with respect to the starting halide.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-1-benzothiophene-2-carbaldehyde.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Ar Ar-Pd(II)L₂-Cl OA->PdII_Ar TM Transmetalation PdII_Ar->TM PdII_ArR Ar-Pd(II)L₂-R' TM->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 ArR_out Ar-R' RE->ArR_out ArCl_in Ar-Cl ArCl_in->OA RBOH2_in R'-B(OH)₂ RBOH2_in->TM Base_in Base Base_in->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of countless pharmaceuticals.[7][11] It allows for the coupling of primary and secondary amines with the this compound core.

Causality and Key Parameters

This reaction is highly sensitive to the ligand and base used. The aldehyde functionality on the substrate requires careful consideration of the base to avoid side reactions.

ParameterChoice & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ are common. Pre-catalysts like [(CyPF-tBu)PdCl₂] can also be highly effective.[12]
Ligand Sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl phosphines (e.g., Josiphos) are essential. These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.[7][12]
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. The base deprotonates the amine, forming the active amide nucleophile.[13] Weaker bases like K₂CO₃ may be used for more sensitive substrates but often require higher temperatures.[13]
Solvent Anhydrous, non-protic solvents such as Toluene, Dioxane, or THF are mandatory to prevent quenching of the strong base.
Protocol: Synthesis of 4-(Amino)-1-benzothiophene-2-carbaldehyde
  • Inert Setup: Add this compound (1.0 equiv) and the chosen base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube inside a glovebox.

  • Catalyst Premix: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%) in the chosen anhydrous solvent (e.g., Toluene).

  • Reagent Addition: Add the catalyst solution to the Schlenk tube. Then, add the amine coupling partner (1.1-1.3 equiv).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat with vigorous stirring in an oil bath at 80-120 °C for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Ar Ar-Pd(II)L₂-Cl OA->PdII_Ar Amine_Coord Amine Coordination /Deprotonation PdII_Ar->Amine_Coord PdII_Amido Ar-Pd(II)L₂(NR₂') Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product_out Ar-NR'₂ RE->Product_out ArCl_in Ar-Cl ArCl_in->OA Amine_in R'₂NH Amine_in->Amine_Coord Base_in Base Base_in->Amine_Coord

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.

Causality and Key Parameters

The synergy between palladium and copper is central to the Sonogashira reaction's efficiency.

ParameterChoice & Rationale
Palladium Source Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ is classic. Pd(OAc)₂ can also be used. The palladium catalyst orchestrates the main cross-coupling cycle.
Copper(I) Source A catalytic amount of a copper(I) salt, such as CuI, is crucial. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is much more reactive and readily undergoes transmetalation to the palladium center.[15]
Base An organic amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves a dual purpose: neutralizing the HX by-product and acting as the solvent.
Solvent Often, the amine base itself serves as the solvent. For less soluble substrates, a co-solvent like THF or DMF can be added.
Protocol: Synthesis of 4-(Alkynyl)-1-benzothiophene-2-carbaldehyde
  • Inert Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 1-5 mol%). Evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid (1-6 hours).

  • Monitoring & Work-up: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by flash chromatography.

Additional Powerful Transformations: Heck and Stille Couplings

While Suzuki and Buchwald-Hartwig reactions are often the first choice, other cross-coupling methods offer unique advantages for specific synthetic challenges.

Heck Reaction

The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a route to vinyl-benzothiophenes.[16][17]

  • Key Features: It does not require an organometallic reagent for the coupling partner, using a simple alkene instead.[18] The reaction typically requires a Pd(OAc)₂ catalyst, a phosphine ligand, and a base like Et₃N or K₂CO₃.[19]

Stille Coupling

The Stille coupling utilizes organostannane (tin) reagents.[20][21]

  • Key Features: Organostannanes are highly tolerant of a wide variety of functional groups and the reaction conditions are very mild.[21][22] However, the high toxicity of tin reagents and the difficulty in removing tin by-products from the final product have made it less popular than the Suzuki coupling.[20] The reaction is typically catalyzed by Pd(PPh₃)₄ in a solvent like THF or DMF.[23]

Comparative Summary of Key Reactions

ReactionCoupling PartnerKey ReagentsTypical C-Bond FormedAdvantages
Suzuki-Miyaura R-B(OH)₂ / R-B(OR)₂Pd catalyst, phosphine ligand, inorganic base (e.g., K₂CO₃)C(sp²)-C(sp²), C(sp²)-C(sp³)Low toxicity of boron reagents, wide functional group tolerance.[9]
Buchwald-Hartwig R₂NHPd catalyst, bulky phosphine ligand, strong base (e.g., NaOtBu)C(sp²)-NDirect and powerful method for C-N bond formation.[7]
Sonogashira R-C≡CHPd catalyst, Cu(I) co-catalyst, amine base (e.g., Et₃N)C(sp²)-C(sp)Mild conditions, direct access to alkynylated products.[14]
Heck Alkene (H₂C=CHR)Pd catalyst, phosphine ligand, base (e.g., Et₃N)C(sp²)-C(sp²) (vinyl)Avoids pre-functionalized organometallic reagents.[16]
Stille R-Sn(Alkyl)₃Pd catalyst (e.g., Pd(PPh₃)₄)C(sp²)-C(sp²), C(sp²)-C(sp)Extremely high functional group tolerance, neutral conditions.[24]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the chemical modification of this compound. By carefully selecting the appropriate named reaction—be it Suzuki, Buchwald-Hartwig, Sonogashira, or others—and optimizing the key parameters of catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast array of novel derivatives. This capability is indispensable for professionals in drug development and materials science, enabling the systematic exploration of structure-activity relationships and the creation of new functional molecules. The protocols and principles outlined in this guide serve as a comprehensive resource for the successful application of this transformative chemistry.

References

Sources

Application Notes & Protocols: Leveraging 4-Chloro-1-benzothiophene-2-carbaldehyde for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, integral to several FDA-approved drugs. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a particularly versatile precursor, 4-Chloro-1-benzothiophene-2-carbaldehyde , a building block primed for the synthesis of diverse and potent bioactive molecules. The presence of a reactive aldehyde at the C2 position and a chloro-substituent on the benzene ring provides a dual handle for molecular elaboration. This document provides detailed protocols for synthesizing key classes of bioactive derivatives—Schiff bases and chalcones—elucidates the chemical rationale behind these syntheses, and presents a framework for their biological evaluation.

Introduction: The Strategic Value of this compound

The strategic importance of this compound lies in its inherent reactivity, which allows for the creation of extensive compound libraries for drug discovery.

  • The Aldehyde Handle (C2 position): The formyl group is an electrophilic center, making it an ideal substrate for condensation reactions with a variety of nucleophiles. This is the primary route for synthesizing imines (Schiff bases), α,β-unsaturated ketones (chalcones), and for participation in multicomponent reactions (MCRs) to build more complex heterocyclic systems.[2][3]

  • The Chloro Substituent (C4 position): The chloro group is an electron-withdrawing substituent that modulates the electronic properties of the benzothiophene ring system. While it can participate in cross-coupling reactions under specific catalytic conditions, its primary influence in the context of the protocols herein is electronic, affecting the reactivity of the aldehyde and the overall physicochemical properties (e.g., lipophilicity) of the resulting derivatives.

This guide is designed for researchers in medicinal chemistry and drug development, providing robust, validated protocols to harness the synthetic potential of this key intermediate.

Core Synthetic Pathways and Rationale

The versatility of this compound allows for its use in several high-yield synthetic transformations. The following diagram provides a high-level overview of the primary synthetic routes discussed in this document.

G start 4-Chloro-1-benzothiophene- 2-carbaldehyde schiff Schiff Bases (Imines) start->schiff + Primary Amine (Condensation) chalcone Chalcones (α,β-Unsaturated Ketones) start->chalcone + Methyl Ketone (Claisen-Schmidt) mcr Complex Heterocycles (via MCRs) start->mcr + Multiple Components (e.g., Ugi, Strecker) bio Bioactive Derivatives schiff->bio chalcone->bio mcr->bio

Caption: Key synthetic pathways from this compound.

Protocol 1: Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are renowned for their broad spectrum of biological activities, including potent antibacterial and antifungal properties.[4][5][6] The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine. The reaction is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

Scientific Rationale

The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the stable imine product. The benzothiophene moiety provides a rigid, lipophilic scaffold, while the substituent on the amine component can be varied to modulate biological activity and target specificity.[7]

Detailed Step-by-Step Protocol

This protocol is a general method applicable to a wide range of primary amines.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 196.6 mg) in 15 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Amine: To the stirred solution, add the desired primary amine (e.g., 4-chloroaniline, 2-aminophenol) (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Isolation and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms.

    • If a precipitate is present, collect the solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove impurities.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). A key indicator in ¹H NMR is the appearance of a singlet for the azomethine proton (-CH=N-), typically in the δ 8.5-9.0 ppm region.[7]

Expected Biological Activities

Benzothiophene Schiff bases are potent antimicrobial agents, often acting by disrupting the integrity of the bacterial cytoplasmic membrane.[4] They have shown efficacy against both Gram-positive and Gram-negative bacteria.[8]

Derivative ClassTarget Organism/Cell LineReported ActivityReference
Thiophene-derived Schiff BasesS. aureus, E. coli, P. aeruginosaSignificant antibacterial activity[9]
Benzothiazole Schiff BasesS. aureus, E. coliPotent antibacterial agents[5]
General Schiff BasesVarious pathogenic bacteria & fungiBroad-spectrum antimicrobial[10]

Protocol 2: Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products that serve as precursors to all flavonoids.[11] They are synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde and a ketone.[1][12] Chalcone derivatives of benzothiophene are particularly noted for their potent anticancer activities.[13][14]

Scientific Rationale

The reaction proceeds via an aldol condensation mechanism. A strong base (e.g., NaOH, KOH) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration (elimination of water) to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system of the chalcone.[15]

G start Start: - this compound - Substituted Acetophenone - Ethanol, NaOH(aq) mix Mix & Stir at Room Temp (2-6 hours) start->mix precipitate Pour into Ice Water mix->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter Precipitate Forms wash Wash with Cold Water & Ethanol filter->wash dry Dry Product (Crude Chalcone) wash->dry purify Recrystallize from Ethanol dry->purify Purification final Final Product: Pure Chalcone Derivative purify->final

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 100 mL Erlenmeyer flask, dissolve the desired substituted acetophenone (e.g., 4-hydroxyacetophenone, 4-aminoacetophenone) (1.0 mmol) and this compound (1.0 mmol, 196.6 mg) in 20 mL of ethanol.

  • Base Addition: Place the flask in an ice bath to cool. While stirring vigorously, slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise. Maintaining a low temperature helps to control the reaction and minimize side products.

  • Reaction: Remove the flask from the ice bath and continue stirring at room temperature for 2-6 hours. The solution will typically become turbid and a colored precipitate will form. Monitor the reaction via TLC.

  • Isolation: Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. Stir for 15-20 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate thoroughly with cold water until the filtrate is neutral (pH ~7). This removes excess NaOH.

    • Perform a final wash with a small amount of cold ethanol.

    • Dry the crude chalcone. Further purification is achieved by recrystallization from hot ethanol to yield pure crystals.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals include two doublets for the α- and β-protons of the enone system, typically in the δ 7.0-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration.

Expected Biological Activities

Benzothiophene-based chalcones and related acrylonitrile analogs have demonstrated significant anticancer activity.[16] They often function as tubulin polymerization inhibitors, inducing mitotic arrest and apoptosis in cancer cells.[17][18][19]

Derivative ClassTarget Cell LineReported Activity (IC₅₀ / GI₅₀)Reference
Benzothiophene AcrylonitrilesLeukemia, Colon, CNS Cancer10–100 nM[16]
Trimethoxyphenyl ChalconesHL-60, MCF-7, SW-480Potent & selective cytotoxicity[17]
Thiophene-based ChalconesBreast Cancer (Cal51, T-47D)High inhibition rates[11]
Benzothiophene-chalconesSH-SY5Y (neuroblastoma)Cholinesterase inhibition[13]

Conclusion and Future Directions

This compound is a high-value, versatile starting material for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The straightforward and robust protocols for synthesizing Schiff bases and chalcones enable the rapid generation of compound libraries for screening. The proven antimicrobial and anticancer activities of these derivatives underscore the importance of the benzothiophene scaffold in modern drug discovery. Future work should focus on exploring this building block in multicomponent reactions to access novel, three-dimensional chemical scaffolds and on expanding the structure-activity relationship (SAR) studies of its derivatives to optimize potency and selectivity.

References

  • ResearchGate. (n.d.). Benzothiophene Schiff Bases Disrupt Cytoplasmic Membrane Integrity of Gram-Positive and -Negative Bacteria Cells | Request PDF. Retrieved January 19, 2026, from [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
  • Pinney, K. G., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ACS Medicinal Chemistry Letters, 4(10), 924-928.
  • Rashid, M., et al. (2014). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Applied Pharmaceutical Science, 4(5), 054-057.
  • Wang, S., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(7), 12533-12543.
  • Gabriele, B., & Mancuso, R. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.
  • Akhtar, N., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(21), 18881-18894.
  • dos Santos, J. L., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4078.
  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(11), 3296.
  • Chen, A. Y., & Chen, Y. C. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Cancers, 13(16), 4053.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 19, 2026, from [Link]

  • Singh, U. P., & Singh, A. K. (2014). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Journal of the Serbian Chemical Society, 79(10), 1205-1215.
  • Saraf, D. V., et al. (n.d.). SYNTHESIS, SPECTRAL AND ANTIMICROBIAL ACTIVITY OF NOVEL SCHIFF BASES INCORPORATED WITH BENZOTHIAZOLE. Trade Science Inc. Retrieved January 19, 2026, from [Link]

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved January 19, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) - sulfisoxazole) and its Transition Metal Complexes. Retrieved January 19, 2026, from [Link]

  • Popiołek, Ł., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3748.
  • ResearchGate. (n.d.). Synthesis of chalcones from benzo[b]thiophene-3-carbaldehyde. Retrieved January 19, 2026, from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved January 19, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 14(12), 1249.
  • JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of benzothiophene–chalcone hybrids. Retrieved January 19, 2026, from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. Retrieved January 19, 2026, from [Link]

  • Idrees, M., et al. (2001). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry, 17(1).
  • Al-Amiery, A. A., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of the Mexican Chemical Society, 67(4), 219-231.
  • Royal Society of Chemistry. (n.d.). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Multicomponent reaction involving thiophene‐2‐carboxaldehyde, cyanoacetic acid, and thiophenol (IV). Retrieved January 19, 2026, from [Link]

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Application Note & Protocol: Quantitative Analysis of 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 4-Chloro-1-benzothiophene-2-carbaldehyde. Recognizing the importance of this compound as a potential intermediate or impurity in pharmaceutical synthesis, this guide offers detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be robust, accurate, and reproducible, catering to the stringent requirements of research, development, and quality control environments. The protocols are presented as a starting point for method development, with a strong emphasis on the principles of method validation to ensure data integrity.

Introduction: The Analytical Imperative

This compound is a heterocyclic aldehyde of interest in organic synthesis and pharmaceutical development. The benzothiophene scaffold is a key structural motif in a variety of biologically active compounds.[1] Accurate and precise quantification of this analyte is critical for several reasons:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product in real-time.

  • Purity Assessment: Determining the purity of the synthesized compound and identifying potential impurities.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

  • Regulatory Compliance: Ensuring that the levels of impurities meet the stringent requirements of regulatory bodies.

This application note details two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID). The choice between these methods will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Benzo[b]thiophene-2-carboxaldehyde[2][3][4]Thiophene-2-carboxaldehyde[5][6][7]
Molecular Formula C₉H₅ClOSC₉H₆OSC₅H₄OS
Molecular Weight 196.66 g/mol 162.21 g/mol 112.15 g/mol
Appearance Likely a solid at room temperatureSolidColorless to amber liquid
Melting Point Not available32-36 °CNot applicable
Boiling Point Not availableNot available198 °C
Solubility Expected to be soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane)Soluble in organic solventsSoluble in organic solvents
UV Absorbance Expected to have strong UV absorbance due to the conjugated systemYesYes

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[8] Given the aromatic and conjugated nature of this compound, HPLC with UV detection is a highly suitable method.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is selected for its versatility and ability to retain moderately non-polar compounds like the target analyte. The hydrophobic C18 chains interact with the benzothiophene ring system, providing good retention.

  • Mobile Phase: A gradient of acetonitrile and water is proposed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A gradient elution is chosen to ensure that any potential impurities with different polarities are also eluted and separated effectively. A small amount of acid (e.g., formic acid or trifluoroacetic acid) can be added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: UV detection is ideal due to the presence of the chromophoric benzothiophene ring system and the aldehyde functional group. The wavelength of maximum absorbance (λmax) should be determined experimentally by running a UV scan of the analyte.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile

  • Standard: this compound reference standard of known purity

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve and dilute the sample in acetonitrile to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: To be determined (scan from 200-400 nm, likely around 254 nm or 280 nm).

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their concentrations.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters

A comprehensive validation of the developed method should be performed according to ICH guidelines. Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8] this compound is expected to have sufficient volatility and thermal stability for GC analysis.

Rationale for Method Parameters
  • Stationary Phase: A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane (e.g., 5% phenyl-methylpolysiloxane), is a good starting point. This type of stationary phase provides good separation for aromatic compounds.

  • Injection: A split/splitless injector is recommended. For trace analysis, a splitless injection can be used to maximize the amount of analyte reaching the column.

  • Detection: Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds. It provides a response that is proportional to the mass of carbon in the analyte.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Materials:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Sample Solvent: Dichloromethane or Ethyl Acetate

  • Standard: this compound reference standard of known purity

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the chosen solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve and dilute the sample in the chosen solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Carrier Gas Flow: Constant flow, e.g., 1 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on analyte concentration)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their concentrations.

    • Perform a linear regression analysis.

    • Quantify the analyte in the sample using the calibration curve.

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_std Prepare Calibration Standards (1-100 µg/mL in Acetonitrile) prep_sample Dissolve and Dilute Sample in Acetonitrile filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample hplc_system HPLC System (C18 Column, Gradient Elution) filter_sample->hplc_system inject Inject 10 µL hplc_system->inject detect UV Detection (λmax) inject->detect calibration Generate Calibration Curve (Peak Area vs. Concentration) detect->calibration quantify Quantify Sample from Calibration Curve calibration->quantify validate Perform Method Validation (ICH Guidelines) quantify->validate

Caption: HPLC-UV workflow for the quantification of this compound.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Quantification prep_std_gc Prepare Calibration Standards (10-500 µg/mL in Dichloromethane) prep_sample_gc Dissolve and Dilute Sample in Dichloromethane gc_system GC System (5% Phenyl-methylpolysiloxane Column) prep_sample_gc->gc_system inject_gc Inject 1 µL (Split Injection) gc_system->inject_gc detect_gc FID Detection inject_gc->detect_gc calibration_gc Generate Calibration Curve (Peak Area vs. Concentration) detect_gc->calibration_gc quantify_gc Quantify Sample from Calibration Curve calibration_gc->quantify_gc

Caption: GC-FID workflow for the quantification of this compound.

Conclusion

The analytical methods outlined in this application note provide a robust starting point for the reliable quantification of this compound. Both HPLC-UV and GC-FID are powerful techniques that can be adapted and validated to meet the specific needs of the user. It is imperative that a full method validation be performed to ensure the accuracy, precision, and reliability of the data generated. The choice of method and the specific parameters should be guided by the sample matrix, required sensitivity, and available instrumentation.

References

  • Organic Spectroscopy International. (2016, January 4). 4-Chlorobenzo[b]thiophene-2-carboxylic Acid. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. Retrieved from [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. Retrieved from [Link]

  • Wikipedia. (2022, May 22). Thiophene-2-carboxaldehyde. Retrieved from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2012). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. ISRN Toxicology, 2012, 597183. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Singh, P., et al. (2015). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. Journal of Chemical Crystallography. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14796–14815. Retrieved from [Link]

  • Al-fatlawi, A. A., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Formylation of 4-Chloro-1-Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the formylation of 4-chloro-1-benzothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer a detailed experimental protocol to help you navigate the complexities of this reaction and mitigate common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the formylation of 4-chloro-1-benzothiophene, particularly when using the Vilsmeier-Haack reaction.

Question 1: My reaction yield is low, and I have a significant amount of unreacted starting material. What's going wrong?

Answer:

Low conversion is a common issue and can be attributed to several factors. The Vilsmeier-Haack reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively weak electrophile.[1] The 4-chloro-1-benzothiophene substrate, while containing an electron-rich thiophene ring, is somewhat deactivated by the electron-withdrawing chloro substituent.

Probable Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Vilsmeier Reagent The stoichiometry of the Vilsmeier reagent to the substrate is critical. An insufficient amount will lead to incomplete conversion.Increase the molar equivalents of both DMF and POCl₃. A common starting point is 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the 4-chloro-1-benzothiophene.
Suboptimal Reaction Temperature The formylation reaction often requires thermal energy to overcome the activation barrier, especially with a moderately deactivated substrate.If you are running the reaction at 0 °C or room temperature, consider gradually increasing the temperature to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Short Reaction Time The reaction may be kinetically slow.Extend the reaction time. Monitor the consumption of the starting material every few hours to determine the optimal reaction duration.
Moisture in Reagents/Solvents The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water, rendering it inactive.Ensure that DMF and any other solvents are anhydrous. Use freshly opened or properly stored POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 3-formyl product?

Answer:

The formylation of benzothiophene is generally regioselective for the 3-position due to the electronic properties of the heterocyclic ring system. The sulfur atom directs electrophilic attack to the adjacent 2- and 3-positions, with the 3-position being electronically favored. However, side reactions leading to other isomers can occur under certain conditions.

Scientific Rationale for 3-Position Selectivity:

The electrophilic attack at the 3-position of the benzothiophene ring leads to a more stable carbocation intermediate (a resonance-stabilized sulfonium ion) compared to attack at other positions. This inherent electronic preference is the primary driver for the observed regioselectivity.

Troubleshooting Isomer Formation:

  • Reaction Temperature: High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Formylating Agent: While the Vilsmeier-Haack reaction is standard, other formylation methods could potentially offer different selectivity, although they may come with their own challenges. For instance, lithiation with a strong base followed by quenching with DMF is an alternative for introducing a formyl group at a specific position, but requires careful control of stoichiometry and temperature to avoid side reactions.[2]

Question 3: My final product is a dark, tarry substance that is difficult to purify. What causes this and how can I prevent it?

Answer:

The formation of tar and dark-colored byproducts is indicative of decomposition of the starting material or the product. The Vilsmeier-Haack reaction conditions are acidic and can be harsh, leading to polymerization or degradation of the aromatic system.

Preventative Measures:

Action Rationale
Controlled Reagent Addition Add the POCl₃ to the solution of 4-chloro-1-benzothiophene in DMF slowly and at a low temperature (e.g., 0 °C). This helps to dissipate the heat generated during the formation of the Vilsmeier reagent and prevents localized overheating.
Strict Temperature Control Maintain a consistent and controlled temperature throughout the reaction. Use an ice bath or a temperature-controlled reaction vessel.
Inert Atmosphere Working under an inert atmosphere (N₂ or Ar) prevents oxidation of the electron-rich benzothiophene ring, which can lead to colored impurities.
Efficient Work-up Once the reaction is complete, quench it promptly by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate solution). This neutralizes the acidic medium and hydrolyzes the intermediate iminium salt to the desired aldehyde, preventing further degradation.[1]
Question 4: I've isolated my product, but I'm having trouble with purification. Any suggestions?

Answer:

Purification of 4-chloro-1-benzothiophene-3-carbaldehyde can be challenging due to its physical properties and the nature of the potential byproducts.

Purification Strategies:

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 95:5), and gradually increase the polarity. The desired product is moderately polar.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent purification technique.

    • Solvent Selection: Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Good candidates include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

  • Distillation: If the product is a thermally stable liquid with a distinct boiling point from the impurities, vacuum distillation might be an option. However, given the potential for thermal degradation, this should be approached with caution.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack formylation of 4-chloro-1-benzothiophene?

A1: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent elimination of a dichlorophosphate anion results in the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich 3-position of the 4-chloro-1-benzothiophene ring attacks the carbon atom of the Vilsmeier reagent. This forms a sigma complex, which is a resonance-stabilized carbocation. A proton is then eliminated to restore aromaticity, yielding an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to afford the final product, 4-chloro-1-benzothiophene-3-carbaldehyde.[5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Salt Iminium Salt Intermediate Substrate 4-Chloro-1-benzothiophene Substrate->Iminium_Salt + Vilsmeier Reagent Product 4-Chloro-1-benzothiophene-3-carbaldehyde Iminium_Salt->Product + H2O H2O H2O Work-up

Caption: Overview of the Vilsmeier-Haack formylation process.

Q2: Are there alternative methods for formylating 4-chloro-1-benzothiophene?

A2: Yes, while the Vilsmeier-Haack reaction is the most common, other methods exist:

  • Lithiation-Formylation: This involves treating the substrate with a strong organolithium base, such as n-butyllithium, to deprotonate a specific position, followed by quenching the resulting anion with an electrophilic formylating agent like DMF. This method can offer excellent regioselectivity but requires strictly anhydrous conditions and very low temperatures.[2]

  • Duff Reaction: This method uses hexamethylenetetramine in an acidic medium (like glycerol and boric acid or acetic acid) to formylate activated aromatic rings. It is generally less efficient than the Vilsmeier-Haack reaction for this type of substrate.

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄ or SnCl₄). It is a powerful formylation technique but uses highly toxic and moisture-sensitive reagents.

Q3: How can I confirm the identity and purity of my 4-chloro-1-benzothiophene-3-carbaldehyde product?

A3: A combination of standard analytical techniques should be used:

  • ¹H NMR Spectroscopy: The aldehyde proton should appear as a singlet at a characteristic downfield chemical shift (typically around 10 ppm). The aromatic protons will show a specific splitting pattern corresponding to the substitution on the benzothiophene ring.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 180-190 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1670-1700 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC) / Liquid Chromatography (LC): These techniques are useful for assessing the purity of the product and for monitoring the progress of the reaction and purification.

Standard Operating Protocol: Vilsmeier-Haack Formylation of 4-Chloro-1-Benzothiophene

Disclaimer: This protocol is intended for trained professionals in a laboratory setting. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents:

  • 4-Chloro-1-benzothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Sodium acetate or sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (if heating)

  • Inert gas supply (N₂ or Ar)

  • Temperature-controlled bath (e.g., ice-water bath)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 4-chloro-1-benzothiophene (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of substrate).

    • Cool the flask to 0 °C in an ice-water bath.

  • Formation of Vilsmeier Reagent and Reaction:

    • While stirring, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cooled solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate (to neutralize the acid).

    • Continue stirring until the ice has melted and the hydrolysis of the iminium salt is complete (typically 1-2 hours). A precipitate of the crude product may form.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate in hexane).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-chloro-1-benzothiophene-3-carbaldehyde.

workflow start Start: Dry Reaction Flask add_substrate Add 4-Chloro-1-benzothiophene and anhydrous DMF start->add_substrate cool Cool to 0 °C add_substrate->cool add_pocl3 Dropwise addition of POCl3 cool->add_pocl3 react Stir and Heat (e.g., 60-70 °C) Monitor by TLC/LC-MS add_pocl3->react quench Quench in Ice/Base Solution react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Procter, D. J., et al. (2023). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angewandte Chemie International Edition, 62(XX), e2023XXXXX.
  • Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • ChemistryViews. (2020, September 15). New Path to Benzothiophenes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Trade Science Inc. (2012). Synthesis and antimicrobial studies on some new 3-chloro-1-benzothiophene-2-carbonylchloride derivatives. Organic Chemistry: An Indian Journal, 8(6).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemsrc. (2025). 1-Benzothiophene-3-carbaldehyde. Retrieved from [Link]

  • Blum, S. A., et al. (2016). Catalyst-Free Formal Thioboration to Synthesize Borylated Benzothiophenes and Dihydrothiophenes.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481.
  • eScholarship. (2016). Catalyst-Free Formal Thioboration to Synthesize Borylated Benzothiophenes and Dihydrothiophenes. University of California.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3A).
  • YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

  • PrepChem.com. (n.d.). B. Preparation of benzo[b]thiophene-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Different formylation methods. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A).
  • Wiley Online Library. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Organic Reactions (Vol. 50).

Sources

troubleshooting low yield in 4-Chloro-1-benzothiophene-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, particularly focusing on troubleshooting and optimizing reaction yields. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 4-Chloro-1-benzothiophene, a robust but sensitive reaction requiring careful control of conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its mechanism in this context?

The Vilsmeier-Haack reaction is a widely used organic reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this specific synthesis, 4-Chloro-1-benzothiophene acts as the electron-rich substrate. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4] This species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich 2-position of the 4-Chloro-1-benzothiophene ring attacks the electrophilic Vilsmeier reagent. This forms a stable intermediate iminium salt.

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium salt to yield the final product, this compound.[5]

Vilsmeier_Haack_Mechanism reactant reactant reagent reagent intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Aryl Iminium Intermediate Substrate 4-Chloro-1-benzothiophene Substrate->Iminium_Intermediate Electrophilic Attack Final_Product 4-Chloro-1-benzothiophene- 2-carbaldehyde Iminium_Intermediate->Final_Product Hydrolysis H2O H₂O (Work-up)

Caption: Vilsmeier-Haack Reaction Workflow.

Q2: Why are anhydrous conditions so critical for this reaction?

The Vilsmeier reagent is extremely sensitive to moisture.[6] Water will rapidly react with and quench the chloroiminium salt, rendering it inactive for formylation. This hydrolysis of the reagent is a primary cause of low or no product yield. Therefore, using anhydrous solvents, properly dried glassware, and maintaining an inert atmosphere (e.g., nitrogen or argon) are essential for success.

Q3: What is the expected regioselectivity for the formylation of 4-Chloro-1-benzothiophene?

For benzothiophene and its derivatives, electrophilic substitution, such as the Vilsmeier-Haack reaction, preferentially occurs at the C2 position. The sulfur atom activates the thiophene ring towards electrophilic attack, and the C2 position is the most electron-rich and sterically accessible site. While the chloro-substituent on the benzene ring is deactivating, its effect is less pronounced on the reactivity of the separate heterocyclic ring. Thus, the primary product should be this compound.

Troubleshooting Guide for Low Yield

This section addresses specific experimental issues in a question-and-answer format.

Q1: My TLC analysis shows only the starting material, 4-Chloro-1-benzothiophene. What went wrong?

This indicates a complete failure of the reaction, which almost always points to a problem with the formation or stability of the Vilsmeier reagent.

Causality & Solution:

  • Moisture Contamination: This is the most common culprit.

    • Diagnosis: Were the glassware, solvent (DMF), and starting material completely dry? Was the reaction run under an inert atmosphere?

    • Solution: Oven-dry all glassware overnight and cool under vacuum or in a desiccator. Use a freshly opened bottle of anhydrous DMF or purify stored DMF (See Protocol 2). Ensure the 4-Chloro-1-benzothiophene is dry.[7]

  • Degraded Reagents: The quality of both DMF and POCl₃ is paramount.

    • Diagnosis: DMF can decompose over time to produce dimethylamine and formic acid.[6][8] Dimethylamine will react with the Vilsmeier reagent, and formic acid can introduce unwanted side reactions. POCl₃ can hydrolyze to phosphoric acid.

    • Solution: Use a fresh, high-purity bottle of POCl₃. If your DMF is old or has been opened multiple times, consider purifying it by vacuum distillation over calcium hydride. A simple "sniff test" on the DMF bottle can be indicative; a strong fishy or amine-like odor suggests significant decomposition.

  • Incorrect Reagent Addition Order/Temperature:

    • Diagnosis: The Vilsmeier reagent must be pre-formed before adding the substrate.

    • Solution: The standard procedure involves adding POCl₃ dropwise to ice-cold, anhydrous DMF. This mixture should be stirred at 0°C for a period (e.g., 1 hour) to ensure complete formation of the reagent before the substrate is introduced.

Q2: The reaction is messy. My TLC plate shows multiple new spots, and the isolated yield of the desired aldehyde is very low. What's happening?

The formation of multiple byproducts suggests side reactions or decomposition.

Causality & Solution:

  • Incorrect Reaction Temperature: Temperature control is critical for selectivity.

    • Diagnosis: The Vilsmeier-Haack reaction can be exothermic. An uncontrolled temperature rise can lead to the formation of undesired regioisomers or polymeric tars. While some substrates require heat (up to 80°C), the activation of the benzothiophene ring suggests that lower temperatures should suffice.[5]

    • Solution: Maintain strict temperature control throughout the reaction. Start by forming the Vilsmeier reagent at 0°C. After adding the 4-Chloro-1-benzothiophene, allow the reaction to proceed at 0°C or warm slowly to room temperature while monitoring progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-60°C) can be applied, but this should be optimized carefully.

  • Sub-optimal Stoichiometry: The ratio of reagents is key.

    • Diagnosis: Using a large excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions, although this is less common for this substrate. An insufficient amount will lead to incomplete conversion.

    • Solution: Refer to the stoichiometric table below as a starting point. A modest excess of the Vilsmeier reagent is typically sufficient.

ReagentMolar EquivalentsPurpose
4-Chloro-1-benzothiophene1.0Substrate
DMFSolvent / ReagentForms Vilsmeier Reagent
POCl₃1.1 - 1.5Forms Vilsmeier Reagent

Q3: The reaction appears to go to completion by TLC, but I lose the majority of my product during the aqueous work-up and purification steps. How can I improve recovery?

Product loss during work-up is often due to incomplete hydrolysis of the iminium intermediate or physical loss during extraction.

Causality & Solution:

  • Incomplete Hydrolysis: The iminium salt intermediate is water-soluble and must be fully converted to the aldehyde to be extracted into the organic phase.

    • Diagnosis: The hydrolysis step may have been too short or performed at too low a temperature.

    • Solution: After quenching the reaction by pouring it onto ice, add a solution of sodium acetate or sodium hydroxide and stir vigorously.[4] Gentle heating (e.g., to 40-50°C) of the quenched mixture for 30-60 minutes can drive the hydrolysis to completion. Neutralizing the acidic mixture is crucial before extraction.

  • Inefficient Extraction: The product may have moderate polarity, leading to partitioning issues.

    • Solution: Use a suitable extraction solvent like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating.[9]

  • Purification Challenges: The product may co-elute with impurities during column chromatography.

    • Solution: Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to achieve better separation on the silica gel column. Monitor fractions carefully by TLC. Recrystallization can also be an effective final purification step if a suitable solvent system can be found.

Troubleshooting_Flowchart problem problem cause cause solution solution decision decision start Low Yield Observed tlc_check What does TLC show? start->tlc_check no_reaction Problem: No Reaction (Only Starting Material) tlc_check->no_reaction Only SM messy_reaction Problem: Messy Reaction (Multiple Spots) tlc_check->messy_reaction SM + Products + Byproducts workup_loss Problem: Loss During Work-up/Purification tlc_check->workup_loss Clean conversion, but low isolated yield reagent_issue Cause: Vilsmeier Reagent Failure no_reaction->reagent_issue temp_issue Cause: Poor Temperature Control messy_reaction->temp_issue stoich_issue Cause: Incorrect Stoichiometry messy_reaction->stoich_issue hydrolysis_issue Cause: Incomplete Hydrolysis of Iminium Salt workup_loss->hydrolysis_issue extraction_issue Cause: Inefficient Extraction or Purification workup_loss->extraction_issue check_moisture Solution: Ensure Anhydrous Conditions. Dry Glassware/Solvents. reagent_issue->check_moisture check_reagents Solution: Use Fresh/Pure DMF and POCl₃. Check Addition Order. reagent_issue->check_reagents control_temp Solution: Maintain 0°C during additions. Optimize reaction temp. temp_issue->control_temp optimize_ratio Solution: Use 1.1-1.5 eq. of POCl₃. Verify ratios. stoich_issue->optimize_ratio ensure_hydrolysis Solution: Heat quenched mixture gently. Ensure basic/neutral pH. hydrolysis_issue->ensure_hydrolysis optimize_purification Solution: Use multiple extractions. Optimize chromatography gradient. extraction_issue->optimize_purification

Caption: Troubleshooting workflow for low yield.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

  • Preparation: Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Formation: To the flask, add anhydrous DMF (10 equivalents based on the substrate). Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the resulting mixture at 0°C for 1 hour. The solution may become a thick, pale-yellow slurry.

  • Reaction: Dissolve 4-Chloro-1-benzothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the quenched mixture for 1 hour. The pH should be neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Purification of N,N-Dimethylformamide (DMF)

  • Pre-drying: Stir commercial-grade DMF over anhydrous potassium carbonate or calcium sulfate for 24 hours to remove the bulk of water.

  • Distillation: Decant the pre-dried DMF into a distillation flask containing fresh calcium hydride (CaH₂).

  • Heat the flask under reduced pressure (vacuum distillation). It is critical to discard the initial forerun.

  • Collect the fraction boiling at the correct temperature for the applied pressure (e.g., ~45-47°C at 15 mmHg).

  • Store the purified, anhydrous DMF over molecular sieves (4Å) under a nitrogen atmosphere and use it within a few weeks.

References

  • Vertex AI Search.
  • J&K Scientific LLC. "Vilsmeier-Haack Reaction." Accessed January 19, 2026.
  • Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds." Accessed January 19, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene." Accessed January 19, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis." Accessed January 19, 2026.
  • Wikipedia. "Vilsmeier reagent." Accessed January 19, 2026.
  • International Journal of Pharmaceutical and Chemical Sciences. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." Accessed January 19, 2026.
  • Reddit. "Synthesis problem : r/chemistry." Accessed January 19, 2026.
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Accessed January 19, 2026.
  • NROChemistry. "Vilsmeier-Haack Reaction." Accessed January 19, 2026.
  • MDPI. "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol." Accessed January 19, 2026.
  • ChemicalBook. "4-chloro- Benzo[b]thiophene | 66490-33-3." Accessed January 19, 2026.
  • Reddit. "Having some troubles with a Vislmeier-Haack reaction..." Accessed January 19, 2026.
  • Growing Science. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7..." Accessed January 19, 2026.
  • ChemicalBook. "4-chloro- Benzo[b]thiophene CAS#: 66490-33-3." Accessed January 19, 2026.
  • BenchChem. "Vilsmeier-Haack Reaction Technical Support Center." Accessed January 19, 2026.
  • ResearchGate. "(PDF) Benzo[b]thiophene-2-carbaldehyde." Accessed January 19, 2026.
  • MDPI. "Benzo[b]thiophene-2-carbaldehyde." Accessed January 19, 2026.
  • National Institutes of Health.
  • National Institutes of Health. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Accessed January 19, 2026.
  • Wikipedia. "Thiophene-2-carboxaldehyde." Accessed January 19, 2026.
  • Google Patents. "CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde." Accessed January 19, 2026.

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Technical Support Center: Synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important heterocyclic intermediate. By understanding the reaction mechanism and potential side reactions, you can optimize your experimental conditions to improve yield, purity, and overall success.

Section 1: The Core Reaction: Vilsmeier-Haack Formylation

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-Chloro-1-benzothiophene, using a Vilsmeier reagent.[2][3] The reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1]

The reaction proceeds via electrophilic aromatic substitution, where the electrophilic Vilsmeier reagent attacks the electron-rich benzothiophene ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[2]

Vilsmeier_Haack_Mechanism cluster_reagents Reactants sub 4-Chloro-1-benzothiophene intermediate Iminium Salt Intermediate sub->intermediate Electrophilic Attack reagent Vilsmeier Reagent (from DMF + POCl₃) reagent->intermediate product 4-Chloro-1-benzothiophene- 2-carbaldehyde intermediate->product Hydrolysis hydrolysis Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses common questions regarding impurities and side reactions.

Q1: What is the most common impurity observed in the crude product?

A: Unreacted starting material (4-Chloro-1-benzothiophene) is the most frequent impurity. This typically indicates an incomplete reaction. The Vilsmeier-Haack reaction requires the substrate to be sufficiently electron-rich.[2] If reaction conditions (temperature, time, stoichiometry of reagents) are not optimized, a significant amount of starting material may remain.

Q2: Can formylation occur at other positions on the benzothiophene ring, creating isomers?

A: While formylation at the 2-position is strongly favored electronically, trace amounts of the 3-formyl isomer can sometimes be observed. The electrophilic substitution on the benzothiophene ring preferentially occurs at the C2 position due to the higher stability of the corresponding cationic intermediate. However, aggressive reaction conditions (e.g., high temperatures) may lead to a loss of selectivity and the formation of minor isomeric byproducts.

Q3: My LC-MS shows a mass corresponding to the product plus an oxygen atom. What is this byproduct?

A: This is likely the corresponding carboxylic acid: 4-Chloro-1-benzothiophene-2-carboxylic acid. Aldehydes, particularly aromatic ones, can be susceptible to oxidation to carboxylic acids. This can occur if the reaction mixture is exposed to air for extended periods, especially at elevated temperatures or during workup if oxidizing contaminants are present.

Q4: After purification, my product is a beige or yellow solid, not pure white. What causes this coloration?

A: The coloration can be due to several factors. Often, it results from trace amounts of highly conjugated, polymeric byproducts formed from side reactions of the Vilsmeier reagent or degradation of the product. While often present in small quantities, these impurities can be intensely colored. Standard purification techniques like washing with a sodium bisulfite solution or recrystallization can help remove these colored impurities.[4]

Section 3: Troubleshooting Guide: A Symptom-Based Approach

This guide provides a structured approach to diagnosing and solving common issues during the synthesis.

Troubleshooting_Flowchart start Analysis of Crude Product low_yield Low Yield? start->low_yield check_sm Check for Starting Material (TLC/LC-MS) low_yield->check_sm Yes multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No optimize Action: Optimize Reaction (Time, Temp, Stoichiometry) sm_present->optimize check_workup Cause: Degradation during Workup sm_absent->check_workup optimize_workup Action: Ensure low temp, control pH during hydrolysis check_workup->optimize_workup check_ms Analyze by LC-MS multiple_spots->check_ms Yes ms_isomer Mass = Product? check_ms->ms_isomer isomer_id Byproduct: Isomer (e.g., 3-formyl) ms_isomer->isomer_id Yes ms_oxidized Mass = Product + 16? ms_isomer->ms_oxidized No oxidized_id Byproduct: Carboxylic Acid ms_oxidized->oxidized_id Yes

Caption: Troubleshooting flowchart for identifying byproducts in the synthesis.

Problem 1: Low Yield with Significant Unreacted Starting Material
Potential Cause Diagnostic Check Recommended Action
Insufficient Reagent Activity Verify the quality of POCl₃ and ensure DMF is anhydrous. The Vilsmeier reagent is sensitive to moisture.Use freshly opened or distilled POCl₃ and anhydrous DMF.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS.Increase reaction time or moderately increase the temperature (e.g., from room temperature to 40-50°C). Ensure efficient stirring.
Incorrect Stoichiometry Review calculations for all reagents.Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent relative to the 4-Chloro-1-benzothiophene.
Problem 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)
Symptom Potential Byproduct Identification & Confirmation Mitigation Strategy
¹H NMR: Broad singlet > 10 ppm.LC-MS: M+1 peak = 227/229 (Cl isotope pattern).4-Chloro-1-benzothiophene-2-carboxylic acidConfirm mass in MS. The carboxylic acid proton is characteristic in NMR.Perform the reaction under an inert atmosphere (N₂ or Ar). Avoid prolonged exposure to air during workup and purification.
¹H NMR: Additional aromatic signals.LC-MS: M+1 peak = 197/199 (same as product).3-formyl or other positional isomers.Detailed NMR analysis (2D NMR like COSY/HSQC) is required to confirm the substitution pattern. Isomers may have different retention times in HPLC.Maintain a lower reaction temperature to enhance regioselectivity.
¹H NMR: Singlets around 2.9 ppm and 8.0 ppm.GC-MS: Peak corresponding to DMF.Residual DMF solvent.This is not a byproduct but a purification issue.Ensure thorough washing of the organic layer with water or brine during workup.[4] Use high vacuum to remove residual solvent after chromatography.

Section 4: Analytical Protocols for Byproduct Identification

Protocol 4.1: Sample Preparation and Analysis by LC-MS

This protocol is designed to achieve good separation of the product from common byproducts.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved. If solids remain, filter through a 0.22 µm syringe filter.

  • LC Conditions (General Gradient Method):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Expected Masses:

      • Product: [M+H]⁺ at m/z 197.0 (major) and 199.0 (isotope).

      • Starting Material: [M+H]⁺ at m/z 169.0 (major) and 171.0 (isotope).

      • Carboxylic Acid: [M+H]⁺ at m/z 213.0 (major) and 215.0 (isotope).

Protocol 4.2: Interpreting ¹H NMR for Key Species

The following table summarizes key diagnostic shifts (in CDCl₃) to look for.

Compound Aldehyde Proton (CHO) Aromatic Protons Other Key Signals
This compound (Product) ~10.0 ppm (s)~7.4-8.0 ppm (m)-
4-Chloro-1-benzothiophene (Starting Material) Absent~7.2-7.8 ppm (m)-
4-Chloro-1-benzothiophene-2-carboxylic acid Absent~7.5-8.2 ppm (m)>10 ppm (br s, COOH)
DMF (Solvent Residue) AbsentAbsent~8.0 ppm (s), ~2.9 ppm (s)

References

  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14158–14173. Available from: [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330.
  • Ahmad, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3H-indol-2-yl) aminomethylene malonaldehyde and its reactivity. Oriental Journal of Chemistry, 29(3), 1149-1154.
  • Molbase. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9. Available from: [Link]

  • ResearchGate. Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]

  • Pospisilova, B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. Available from: [Link]

  • Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Organic Syntheses Procedure. 2-thenaldehyde. Available from: [Link]

Sources

Technical Support Center: Suzuki Coupling of 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst selection in the Suzuki-Miyaura coupling of 4-chloro-1-benzothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and streamline your experimental workflow.

Section 1: Catalyst & Ligand Selection FAQ

This section addresses the most common initial questions regarding catalyst and ligand selection for this challenging substrate.

Q1: Why is the Suzuki coupling of this compound considered challenging?

A1: The primary challenge lies with the starting material, this compound. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings.[1][2] This is due to the high strength of the C-Cl bond, which makes the rate-limiting oxidative addition step to the Pd(0) center difficult.[2] The substrate is also electron-deficient due to the aldehyde group, which can influence reactivity.[3] Furthermore, the sulfur and aldehyde functionalities present potential sites for catalyst inhibition or side reactions if not managed correctly.

Q2: What is the recommended starting point for a catalyst system?

A2: For aryl chlorides, particularly heterocyclic ones, a highly active catalyst system is required.[4] We recommend starting with a palladium(II) precatalyst that easily reduces to the active Pd(0) species in situ, paired with a bulky, electron-rich phosphine ligand.

A robust starting system is:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water.[5][6]

These "Buchwald-type" dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are exceptionally effective because their steric bulk and electron-donating properties promote the crucial oxidative addition of the aryl chloride.[7][8]

Q3: How do I choose between different phosphine ligands like SPhos, XPhos, or RuPhos?

A3: While SPhos and XPhos are excellent starting points, the optimal ligand is substrate-dependent, and screening may be necessary.[8]

  • SPhos: Often provides high reactivity and stability, making it a versatile first choice for many Suzuki-Miyaura couplings involving aryl chlorides.[6]

  • XPhos: Known for its effectiveness with unactivated and sterically hindered aryl chlorides.[8] If initial trials with SPhos show low conversion, switching to XPhos is a logical next step.

  • RuPhos: Another highly active ligand that can be effective when others fail, particularly with heteroaromatic substrates.

  • Trialkylphosphines (e.g., P(t-Bu)₃): These are also highly effective for activating C-Cl bonds due to their strong electron-donating character.[2][9]

The choice is guided by the need to create an electron-rich palladium center that can readily break the strong C-Cl bond.[2]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction shows low or no conversion. What are the first parameters to check?

A1: Low conversion is the most common issue. Before making drastic changes, systematically verify the fundamentals. The following flowchart outlines a logical troubleshooting sequence.

G start Low / No Conversion q_reagents Are reagents pure & solvent dry/degassed? start->q_reagents a_reagents_no Action: Purify starting materials. Use fresh, anhydrous, degassed solvents. q_reagents->a_reagents_no No q_catalyst Is the catalyst system active enough? q_reagents->q_catalyst Yes a_reagents_no->q_reagents a_catalyst_no Action: Increase catalyst loading (2-5%). Switch to a more active ligand (e.g., SPhos -> XPhos). Use a pre-catalyst (e.g., SPhos G3). q_catalyst->a_catalyst_no No q_temp Is the temperature high enough? q_catalyst->q_temp Yes a_catalyst_yes Proceed to next check a_catalyst_no->q_catalyst a_temp_no Action: Increase temperature. (Typical: 80-110 °C for Ar-Cl). q_temp->a_temp_no No q_base Is the base optimal? q_temp->q_base Yes a_temp_no->q_temp a_base_no Action: Screen stronger bases. (e.g., K2CO3 -> K3PO4 -> Cs2CO3). q_base->a_base_no No end_node Problem Resolved q_base->end_node Yes a_base_no->q_base

Caption: Troubleshooting workflow for low reaction conversion.

Key Considerations:

  • Oxygen: Ensure the reaction is rigorously degassed. Oxygen can oxidize the Pd(0) catalyst and promote unwanted boronic acid homocoupling.[10]

  • Water: While Suzuki couplings often benefit from some water, ensure solvents are anhydrous if you suspect protodeboronation of the boronic acid is an issue.[4][10] However, for some systems, minimal water is crucial for the reaction to proceed.[5]

  • Catalyst Activity: Use a fresh, reliable source of palladium and ligand. Precatalysts, which are air-stable and form the active Pd(0) species reliably, can be a great option.[11]

Q2: I'm observing significant dehalogenation of my starting material. How can I minimize this side reaction?

A2: Dehalogenation (replacement of chlorine with hydrogen) is a common side reaction that competes with the desired cross-coupling.[4][10] It occurs after oxidative addition when the palladium intermediate reacts with a hydride source instead of the organoboron reagent.

Strategies to Minimize Dehalogenation:

  • Increase Transmetalation Rate: The goal is to make the transmetalation step faster than the dehalogenation pathway.

    • Choice of Base: A strong base (like K₃PO₄ or Cs₂CO₃) is crucial for activating the boronic acid and facilitating transmetalation.[9]

    • Water Content: Carefully titrate the amount of water. Sometimes a small amount of water is necessary, but too much can lead to side reactions.[5] Running the reaction under strictly anhydrous conditions can sometimes help.[11]

    • Boronic Acid vs. Ester: If dehalogenation persists, consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[4][10] These are often more robust and can suppress side reactions.

Q3: I suspect my aldehyde group is causing side reactions or inhibiting the catalyst. What can I do?

A3: While the aldehyde is generally tolerant in Suzuki couplings, it can sometimes participate in side reactions or coordinate to the palladium center.

Troubleshooting Steps:

  • Protect the Aldehyde: If you have exhausted other options, a protecting group strategy may be necessary. Convert the aldehyde to a more inert functional group, such as an acetal, perform the Suzuki coupling, and then deprotect. This adds steps but can rescue a failing reaction.

  • Screen Ligands: Some ligands may have a lower propensity to coordinate with the aldehyde. A screening of different ligand classes could be beneficial.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions involving sensitive functional groups.

Section 3: Protocols & Data

Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed for small-scale parallel screening to efficiently identify optimal reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the this compound (e.g., 0.1 mmol), arylboronic acid (0.12 mmol), and base (0.3 mmol) to each reaction vial.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium source and ligand in the reaction solvent. Add the appropriate volume of this catalyst solution to each reaction vial to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% Ligand).

  • Reaction Setup: Add the final volume of degassed solvent to each vial (to achieve a concentration of ~0.1 M). Seal the vials tightly.

  • Degassing: Remove the vials from the glovebox and perform 3-5 cycles of vacuum/backfill with an inert gas (Nitrogen or Argon) to ensure all oxygen is removed.[4]

  • Heating & Monitoring: Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C). Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.[4]

  • Workup (for analysis): Quench the aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer.[4]

Table 1: Recommended Catalyst Systems for Initial Screening
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Outcome
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)100Good starting point, generally high activity.
2Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (2)Toluene110For potentially higher conversion if Entry 1 is slow.
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (3)Dioxane100An alternative strong, electron-rich ligand system.
4PEPPSI-IPr (2)-K₃PO₄ (3)Toluene/H₂O (10:1)100An NHC-based catalyst, good for electron-deficient substrates.

Section 4: Mechanistic Insights

Understanding the catalytic cycle is key to rational troubleshooting. The most challenging step for this substrate is the initial oxidative addition.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-Cl(L₂) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)-Ar'(L₂) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product_out Ar-Ar' re->product_out arcl_in Ar-Cl arcl_in->oa Rate-Limiting Step for Aryl Chlorides ar_boron_in Ar'-B(OR)₂ ar_boron_in->tm base_in Base base_in->tm

Caption: The Suzuki-Miyaura catalytic cycle.

For aryl chlorides, the high energy barrier of the Oxidative Addition step is the bottleneck.[2][12] Electron-rich and bulky ligands are essential as they increase the electron density on the Pd(0) center, which facilitates its insertion into the strong carbon-chlorine bond.[1][2]

References

  • Portnoy, M., & Milstein, D. (1993). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. American Chemical Society.
  • Alsante, V., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Alsante, V., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Kaur, H., et al. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]

  • Saha, A., et al. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • Venable, R. N., & Armentrout, P. B. (2015). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. [Link]

  • Jutand, A., et al. (2003). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. ResearchGate. [Link]

  • Merck Millipore. Buchwald Phosphine Ligands. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Reddy, T. J., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters. [Link]

  • Cernak, T. (2012). tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. University of Groningen. [Link]

  • Reddit. (2022). Suzuki proto-dehalogenation problem. r/Chempros. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. [Link]

  • Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2022). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]

  • Asghar, M. N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. [Link]

  • Mammadova, A. F., et al. (2024). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Likhar, P. R., et al. (2012). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2022). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. American Chemical Society. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Validation of 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 4-Chloro-1-benzothiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their analytical strategies.

Introduction to this compound and the Imperative of Analytical Validation

This compound is a substituted benzothiophene derivative with significant potential as a precursor in the synthesis of various biologically active molecules. Its chemical structure, featuring a reactive aldehyde group and a chlorinated aromatic ring, necessitates precise analytical control to monitor its purity, stability, and to identify any potential impurities that may arise during synthesis or storage.

The validation of analytical procedures is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, ensuring that an analytical method is fit for its intended purpose. This guide will delve into the practical application of these principles for this compound.

Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, impurity profiling). For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a versatile and robust technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is the most common approach for such aromatic compounds.

Based on the analysis of similar thiophene derivatives, a suitable starting point for method development would be:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA common solvent system for reverse-phase chromatography, with formic acid to improve peak shape and ionization for potential MS detection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at ~280 nmThiophene derivatives typically exhibit strong UV absorbance in this region. A full UV scan of the analyte should be performed to determine the optimal wavelength.[1]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Column Temperature 25 °CRoom temperature is often sufficient, but temperature can be optimized to improve peak shape and resolution.

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R2) guidelines, encompassing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies and analysis of placebo samples if applicable.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow for HPLC Method Validation

Caption: Workflow for the development and validation of an HPLC method.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be an excellent choice for identifying and quantifying volatile impurities that may be present from the synthesis process.

A potential GC method for the analysis of volatile impurities in this compound is outlined below:

ParameterRecommended ConditionRationale
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA typical temperature program to separate compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) for quantification, Mass Spectrometer (MS) for identificationFID provides excellent sensitivity for organic compounds, while MS allows for structural elucidation of unknown peaks.
FeatureHPLCGC
Analyte Suitability Ideal for the primary analyte (non-volatile, thermally stable at moderate temperatures).More suitable for volatile impurities. The primary analyte may require derivatization or high temperatures, risking degradation.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization for polar or non-volatile compounds.
Sensitivity Dependant on the detector (UV is common), good for quantitative analysis.FID offers high sensitivity for hydrocarbons. MS provides high sensitivity and specificity.
Identification Retention time is the primary identifier. Diode-array detection (DAD) provides UV spectra for peak purity and preliminary identification. LC-MS provides definitive identification.Mass spectrometry provides detailed structural information for definitive peak identification.
Cost & Complexity Moderate cost and complexity.GC-FID is relatively inexpensive. GC-MS is more expensive and complex.

Decision Tree for Analytical Method Selection

Method_Selection Start Analytical Goal Assay Assay and Purity of this compound Start->Assay Quantification of Main Component Volatile_Impurities Identification of Volatile Impurities Start->Volatile_Impurities Impurity Profiling HPLC HPLC-UV Assay->HPLC GC GC-MS Volatile_Impurities->GC

Caption: Decision-making guide for selecting the appropriate analytical technique.

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method. These studies involve subjecting the analyte to stress conditions more severe than those used for accelerated stability testing.

Rationale and Design

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound. The following stress conditions are recommended based on ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Potential Degradation Pathways

Based on the structure of this compound and general knowledge of degradation pathways for similar compounds, the following are potential degradation products:

  • Hydrolysis: The aldehyde group could be oxidized to a carboxylic acid or reduced to an alcohol. The chloro-substituent is generally stable to hydrolysis under these conditions, but cleavage of the thiophene ring is possible under harsh conditions.

  • Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid (4-Chloro-1-benzothiophene-2-carboxylic acid). The sulfur atom in the thiophene ring could also be oxidized to a sulfoxide or sulfone.

  • Photodegradation: Aromatic aldehydes can undergo various photochemical reactions, including photo-oxidation and dimerization.

The developed HPLC method must be able to separate the parent compound from all significant degradation products, thus demonstrating its stability-indicating nature.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Proposed HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999 for the analyte peak in the presence of degradants.
Linearity (r²) ≥ 0.999
Range 80-120% of the test concentration for assay.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness % RSD of results should be ≤ 2.0% after deliberate changes to method parameters.

Table 2: Illustrative Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 12.5%2
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 18.2%3
Oxidative (3% H₂O₂, RT, 24h) 15.8%1
Thermal (105°C, 48h) 5.1%1
Photolytic (ICH Q1B) 8.9%2

Conclusion: A Roadmap to Robust Analytical Validation

The validation of analytical methods for this compound is a multi-faceted process that requires a thorough understanding of the analyte's chemistry and the principles of analytical science. This guide has provided a comprehensive framework for developing and validating suitable HPLC and GC methods, in line with regulatory expectations.

By following the proposed protocols and understanding the rationale behind each step, researchers and drug development professionals can ensure the generation of reliable and accurate data, which is fundamental to the successful development and commercialization of safe and effective pharmaceutical products. The key to successful validation lies not just in executing the experiments, but in the thoughtful design of the validation protocol and the critical interpretation of the resulting data.

References

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). J-STAGE. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Benzo[b]thiophene-2-carbaldehyde. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • (PDF) Benzo[b]thiophene-2-carbaldehyde. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Thiophene-2-carboxaldehyde. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • 2-Thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Benzo[b]thiophene. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

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A Comparative Analysis of the Biological Activities of 4-Chloro-1-benzothiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiophene scaffold stands as a privileged structure, integral to a multitude of pharmacologically active compounds.[1][2] The introduction of a chloro-substituent and a reactive carbaldehyde group at the 4- and 2-positions, respectively, of the benzothiophene ring system creates a versatile platform for the synthesis of novel derivatives with a wide array of biological activities. This guide provides an in-depth, comparative analysis of the biological activities of various derivatives of 4-Chloro-1-benzothiophene-2-carbaldehyde, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

This technical guide is designed for researchers, scientists, and drug development professionals, and will delve into the antimicrobial, anticancer, and enzyme inhibitory activities of these compounds, supported by experimental data and detailed methodologies.

The Benzothiophene Core: A Foundation for Diverse Bioactivity

The benzothiophene ring system, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The reactivity of the 2-carbaldehyde group on the 4-chloro-1-benzothiophene scaffold allows for the straightforward synthesis of a variety of derivatives, including Schiff bases, thiosemicarbazones, and chalcones, each with unique biological profiles.

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of this compound have emerged as promising candidates in the search for new antimicrobial agents. The introduction of different functionalities through the carbaldehyde group significantly influences their potency and spectrum of activity against various bacterial and fungal strains.

Schiff Base Derivatives

The condensation of the aldehyde group of this compound with various primary amines yields Schiff bases, a class of compounds known for their diverse biological activities. While direct comparative studies on a series of Schiff bases derived specifically from this compound are limited, research on analogous chloro-substituted aromatic aldehydes provides valuable insights. For instance, Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated significant antimicrobial activity. One study reported that (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol exhibited potent activity against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus.[3] This suggests that the presence of a chloro-substituent on the aromatic ring, coupled with specific substitutions on the imine nitrogen, can enhance antimicrobial efficacy.

Thiosemicarbazone Derivatives

Table 1: Comparative Antimicrobial Activity of Chloro-Substituted Aromatic Aldehyde Derivatives

Compound ClassParent AldehydeDerivativeTest OrganismActivity (MIC in µg/mL)Reference
Schiff Base5-Chloro-salicylaldehyde(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6[3]
Schiff Base5-Chloro-salicylaldehyde(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4[3]
Acylhydrazone6-Chloro-benzo[b]thiophene-2-carboxylic hydrazide(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus4[1]

Note: This table presents data from analogous compounds due to the limited availability of direct comparative studies on this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic scaffolds, including benzothiophene. Derivatives of this compound have shown promise as potential anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes.

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone. They are known to possess a wide range of biological activities, including anticancer effects.[5][6][7][8] A study on novel chalcone derivatives containing a 5-chloro thiophene moiety revealed significant antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) of ≤ 50 μg/mL against E. coli and P. aeruginosa.[9] While this study focused on antimicrobial activity, the chalcone scaffold is a well-established pharmacophore in anticancer drug discovery. The cytotoxic effects of chalcones are often attributed to their ability to interact with various cellular targets, including tubulin and signaling proteins involved in apoptosis.

Schiff Base Derivatives

Schiff bases derived from chloro-substituted aromatic aldehydes have also been investigated for their anticancer properties. A novel Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, demonstrated promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing significantly less toxicity towards normal human gingival fibroblasts.[10] This selectivity towards cancer cells is a crucial aspect of anticancer drug development. The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death.[10]

Table 2: Comparative Anticancer Activity of Chloro-Substituted Aromatic Derivatives

Compound ClassParent CompoundDerivativeCell LineActivity (IC50)Reference
Schiff Base5-Chloro-2-aminobenzoic acid and 4-nitrobenzaldehyde5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[10]
Schiff Base Ligand Metal Complex5-chlorosalicylaldehyde and 4-aminoantipyrineCo(II), Cu(II), and Zn(II) complexesVarious Cancer Cell LinesEnhanced activity compared to ligand

Note: This table presents data from analogous compounds due to the limited availability of direct comparative studies on this compound derivatives.

Enzyme Inhibition: Modulating Biological Pathways

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of 4-Chloro-1-benzothiophene have been explored as inhibitors of various enzymes, demonstrating the potential to modulate key biological pathways.

A study on thiophene-2-carboxylic acids as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia, revealed that 5-chloro and 5-bromo analogs exhibited substantial improvement in inhibitory potency compared to the parent compound.[11] This highlights the positive contribution of halogen substituents to the inhibitory activity. Furthermore, benzothiophene-2-sulfonamide derivatives have been identified as a new class of human chymase inhibitors, with one derivative showing high potency (IC50=56 nM) and excellent selectivity.[12] Although these studies do not directly involve the 2-carbaldehyde group, they underscore the potential of the chloro-benzothiophene scaffold in designing potent and selective enzyme inhibitors.

Experimental Protocols

General Synthesis of Schiff Base Derivatives

A general and efficient method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine.

Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde 4-Chloro-1-benzothiophene- 2-carbaldehyde Reaction Condensation Reaction (Solvent, Catalyst, Heat) Aldehyde->Reaction Amine Primary Amine (e.g., Aniline derivative) Amine->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase

Caption: General workflow for the synthesis of Schiff base derivatives.

Step-by-step Methodology:

  • Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of an acid (e.g., glacial acetic acid) to the reaction mixture.

  • Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with a cold solvent, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.

General Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is the standard method for synthesizing chalcones from an aldehyde and an acetophenone.[5]

Workflow for Chalcone Synthesis

Chalcone_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde 4-Chloro-1-benzothiophene- 2-carbaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, Solvent) Aldehyde->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Chalcone Chalcone Derivative Reaction->Chalcone

Caption: General workflow for the synthesis of chalcone derivatives.

Step-by-step Methodology:

  • Dissolve the substituted acetophenone in a suitable solvent (e.g., ethanol).

  • Add an aqueous or alcoholic solution of a base catalyst (e.g., sodium hydroxide, potassium hydroxide) to the mixture and cool it in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture with constant stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the solid product, wash it with water, and dry it.

  • Purify the crude chalcone by recrystallization from an appropriate solvent.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for MIC Determination

MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_results Results CompoundPrep Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Microtiter Plate Wells with Test Compounds and Inoculum CompoundPrep->Inoculation InoculumPrep Prepare Standardized Bacterial/Fungal Inoculum InoculumPrep->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC (Lowest concentration with no visible growth) Observation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-step Methodology:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the available data for chloro-substituted benzothiophene and analogous aromatic derivatives, several key structure-activity relationships can be inferred:

  • The Role of the Chloro Substituent: The presence of a chlorine atom on the benzothiophene ring generally appears to be favorable for biological activity, potentially by increasing lipophilicity and altering the electronic properties of the molecule.

  • Impact of the Aldehyde-Derived Moiety: The nature of the group derived from the 2-carbaldehyde function is a critical determinant of the type and potency of the biological activity.

    • For antimicrobial activity , the formation of Schiff bases and thiosemicarbazones often leads to enhanced potency. The specific substituents on the imine or thiosemicarbazone moiety can fine-tune the activity spectrum.

    • In the context of anticancer activity , the formation of chalcones and certain Schiff bases can introduce functionalities that interact with key cellular targets, leading to cytotoxicity. Electron-withdrawing groups on the aromatic rings of these derivatives have been shown to enhance antibacterial activity and could potentially influence anticancer effects as well.[13]

  • Importance of Aromatic Substituents: In derivatives such as Schiff bases and chalcones, the nature and position of substituents on the additional aromatic rings play a crucial role in modulating biological activity. Electron-donating or electron-withdrawing groups can influence the electronic distribution of the entire molecule, affecting its interaction with biological targets.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The ease of modification of the 2-carbaldehyde group allows for the creation of diverse libraries of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.

While the existing research provides a solid foundation, further systematic studies are warranted to fully elucidate the structure-activity relationships within this class of compounds. Specifically, the synthesis and comparative biological evaluation of a comprehensive series of Schiff bases, thiosemicarbazones, and chalcones derived from this compound would provide invaluable data for the rational design of more potent and selective drug candidates. Such studies should include detailed mechanistic investigations to identify the specific cellular targets and pathways modulated by these promising molecules. The continued exploration of this chemical space holds significant potential for the discovery of new and effective treatments for a variety of diseases.

References

  • Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. Asian Journal of Chemistry. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]

  • Biological activities and novel applications of chalcones. ResearchGate. [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. MDPI. [Link]

  • BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Jomard Publishing. [Link]

  • Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society. [Link]

  • Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. [Link]

  • Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. EJPMR. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. NIH. [Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Nature. [Link]

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. [Link]

  • Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities. ResearchGate. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. PubMed. [Link]

  • Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie. [Link]

  • Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. [Link]

  • Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

4-Chloro-1-benzothiophene-2-carbaldehyde is a crucial intermediate in the synthesis of numerous pharmaceutical compounds and functional materials. Its versatile reactivity makes it a valuable building block for medicinal chemists and materials scientists. This guide provides an in-depth comparison of the primary synthetic routes to this important molecule, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

At a Glance: Key Synthetic Strategies

MethodStarting Material(s)Key ReagentsTypical YieldKey Considerations
Vilsmeier-Haack Formylation 4-Chloro-1-benzothiophenePOCl₃, DMFModerate-GoodA classic, reliable method. The Vilsmeier reagent is a mild electrophile.
Lithiation and Formylation 4-Chloro-1-benzothiophenen-BuLi, DMF~42%Requires strictly anhydrous conditions and cryogenic temperatures.
Aryne-Based Synthesis o-Silylaryl triflates, Alkynyl sulfidesCsFModerate-GoodOffers access to complex derivatives but may require multi-step synthesis of starting materials.
Transition-Metal Catalysis Aryl sulfides, AlkynesPalladium or Copper catalystsGoodHigh functional group tolerance and regioselectivity, but catalyst cost and removal can be a concern.[1]

Route 1: The Classic Approach - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich benzothiophene ring then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Benzothiophene 4-Chloro-1-benzothiophene Intermediate Iminium Salt Intermediate Benzothiophene->Intermediate + Vilsmeier Reagent Product 4-Chloro-1-benzothiophene- 2-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack Formylation of 4-Chloro-1-benzothiophene.

Experimental Protocol

Materials:

  • 4-Chloro-1-benzothiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Ice

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add a solution of 4-Chloro-1-benzothiophene in DCM dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to stir at room temperature, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Advantages and Disadvantages

Advantages:

  • Reliability: A well-established and predictable reaction.

  • Mild Conditions: The Vilsmeier reagent is a relatively mild electrophile, which can be advantageous for sensitive substrates.

Disadvantages:

  • Handling of Reagents: POCl₃ is corrosive and moisture-sensitive, requiring careful handling.

  • Work-up: The work-up procedure can be cumbersome due to the need for neutralization and extraction.

Route 2: Organometallic Precision - Lithiation and Formylation

This method involves the deprotonation of the C2 position of the benzothiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent like DMF.[5][6]

Reaction Mechanism

The reaction is initiated by the deprotonation of the most acidic proton on the benzothiophene ring (at the C2 position) by n-BuLi. This generates a potent nucleophilic organolithium species, which then readily attacks the electrophilic carbonyl carbon of DMF. The resulting adduct is subsequently hydrolyzed during workup to afford the aldehyde.

Lithiation_Formylation Benzothiophene 4-Chloro-1-benzothiophene Lithiated_Intermediate Lithiated Intermediate Benzothiophene->Lithiated_Intermediate + n-BuLi (-78 °C) Adduct Adduct Lithiated_Intermediate->Adduct + DMF Product 4-Chloro-1-benzothiophene- 2-carbaldehyde Adduct->Product Hydrolysis

Caption: Lithiation and Formylation of 4-Chloro-1-benzothiophene.

Experimental Protocol

Materials:

  • 4-Chloro-1-benzothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

  • Ice

Procedure:

  • Dissolve 4-Chloro-1-benzothiophene in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Advantages and Disadvantages

Advantages:

  • High Reactivity: Organolithium reagents are highly reactive, often leading to rapid and complete reactions.

  • Regioselectivity: Deprotonation typically occurs at the most acidic position, providing good regiocontrol.

Disadvantages:

  • Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents, necessitating the use of anhydrous techniques and an inert atmosphere.[7]

  • Cryogenic Temperatures: The reaction must be carried out at very low temperatures (-78 °C) to avoid side reactions and decomposition of the lithiated intermediate.[7]

  • Safety: n-Butyllithium is pyrophoric and requires careful handling.

Alternative and Emerging Routes

While the Vilsmeier-Haack and lithiation/formylation routes are the most established, several other methods for the synthesis of benzothiophenes and their derivatives are gaining traction in the research community.

Aryne-Based Synthesis

A novel approach involves the reaction of aryne precursors, such as o-silylaryl triflates, with alkynyl sulfides.[8][9] This method allows for the construction of the benzothiophene core in a single step and can tolerate a variety of functional groups. While powerful, the synthesis of the requisite starting materials can be multi-stepped.

Transition-Metal-Catalyzed Annulation

Palladium and copper-catalyzed reactions offer a versatile means to construct the benzothiophene skeleton.[1] These methods often exhibit high functional group tolerance and can provide access to a wide range of substituted benzothiophenes. However, the cost of the metal catalyst and the need for its removal from the final product are important considerations for large-scale synthesis.

Conclusion and Future Outlook

The choice of synthetic route to this compound is a critical decision that depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the technical capabilities of the laboratory.

  • For reliability and well-established procedures , the Vilsmeier-Haack formylation remains a strong contender.

  • When high reactivity and regioselectivity are paramount, and the necessary infrastructure for handling air- and moisture-sensitive reagents at low temperatures is available, lithiation followed by formylation is a powerful option.

  • For exploratory and discovery chemistry , where access to novel and complex derivatives is the primary goal, aryne-based synthesis and transition-metal catalysis offer exciting possibilities.

As the demand for complex pharmaceutical intermediates continues to grow, the development of more efficient, cost-effective, and sustainable synthetic methods will remain a key area of research. Future innovations may focus on catalytic C-H functionalization approaches that obviate the need for pre-functionalized starting materials, further streamlining the synthesis of this important class of compounds.

References

  • Haight, A. R., Wayne, G. S., Lannoye, G. S., Parekh, S. I., Zhang, W., Copp, R. R., & Hollis, L. S. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903–5907. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839–854. [Link]

  • Kumar, A., Kumar, A., Kumar, V., & Kumar, V. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 8(40), 37049–37060. [Link]

  • Gao, P., & You, J. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition, 58(44), 15675–15679. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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  • Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(36), 9733–9738. [Link]

  • Li, J., Li, B., Wang, X., & Wang, L. (2021). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry, 19(31), 6774–6778. [Link]

  • Ali, M. A., & Siddiqui, S. M. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Industrial Chemistry, 4(1), 19. [Link]

  • ChemistryViews. (2020, September 15). New Path to Benzothiophenes. Retrieved from [Link]

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  • Deshmukh, A. R., & Patil, U. D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 5(2), 703-713.
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A Comparative Guide to Catalytic Systems for the Synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1-benzothiophene-2-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry. Its significance is underscored by its role as a key building block in the synthesis of antipsychotic agents such as Brexpiprazole[1][2]. The efficient and selective introduction of a formyl group at the C2 position of the 4-chloro-1-benzothiophene scaffold is a critical transformation that has garnered considerable attention from researchers and process chemists. This guide presents a comparative study of two prominent catalytic methods for this synthesis: the Vilsmeier-Haack reaction and the Rieche formylation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their performance to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

The starting material for both methodologies, 4-chloro-1-benzothiophene, can be synthesized from the corresponding 4-chloro-1-benzothiophene-2-carboxylic acid[3][4]. This guide will focus on the subsequent formylation step, a crucial transformation for further molecular elaboration.

Comparative Analysis of Catalytic Formylation Methods

The introduction of a formyl group onto the electron-rich benzothiophene ring is typically achieved through electrophilic substitution. The choice of catalyst and formylating agent is paramount in achieving high yield and selectivity.

The Vilsmeier-Haack Reaction: A Classic and Robust Approach

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds[5]. The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃)[5]. The electron-donating sulfur atom in the benzothiophene ring activates the C2 position for electrophilic attack by the Vilsmeier reagent.

Causality Behind Experimental Choices:

  • Catalyst System (DMF/POCl₃): The combination of DMF and POCl₃ is a cost-effective and highly efficient system for generating the electrophilic Vilsmeier reagent. The reaction is typically performed in an excess of DMF, which also serves as the solvent.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control (cooling) to prevent side reactions. The subsequent electrophilic substitution on the benzothiophene substrate often requires heating to proceed at a reasonable rate.

  • Work-up Procedure: The intermediate iminium salt is hydrolyzed to the desired aldehyde by the addition of water or an aqueous base. Careful pH adjustment during work-up is crucial for efficient product isolation.

The Rieche Formylation: A Lewis Acid-Catalyzed Alternative

The Rieche formylation offers an alternative pathway for the formylation of aromatic compounds, particularly those sensitive to the conditions of the Vilsmeier-Haack reaction[6]. This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄)[7][8].

Causality Behind Experimental Choices:

  • Catalyst (Lewis Acid): A strong Lewis acid like TiCl₄ is essential to activate the dichloromethyl methyl ether and generate a highly electrophilic species that can react with the aromatic substrate.

  • Solvent: An inert solvent, such as dichloromethane (DCM), is typically used to avoid reaction with the Lewis acid or the electrophilic intermediate.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will react with the Lewis acid and the formylating agent. Therefore, stringent anhydrous conditions are necessary.

  • Low Temperature: The reaction is often conducted at low temperatures to control the reactivity of the powerful electrophile and minimize the formation of byproducts.

Quantitative Data Summary

The following table provides a comparative overview of the two catalytic systems. While specific experimental data for the Rieche formylation of 4-chloro-1-benzothiophene is not extensively reported in the literature, the presented data is based on established protocols for structurally similar electron-rich aromatic compounds.

ParameterVilsmeier-Haack Reaction (Adapted Protocol)Rieche Formylation (Projected)
Catalyst System POCl₃ / DMFTiCl₄
Formylating Agent In situ Vilsmeier reagent from DMFDichloromethyl methyl ether
Typical Solvent DMFDichloromethane (DCM)
Reaction Temperature 0 °C to 70 °C-78 °C to room temperature
Reaction Time 2 - 6 hours1 - 4 hours
Reported Yield (for similar substrates) Good to Excellent (typically >80%)Good to Excellent (typically >80%)
Key Advantages Cost-effective reagents, well-established.Milder conditions for some substrates.
Key Disadvantages Harsh acidic conditions, potential for side reactions.Moisture-sensitive, requires strong Lewis acid.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Chloro-1-benzothiophene

This protocol is adapted from the established procedure for the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde[5].

Materials:

  • 4-Chloro-1-benzothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 4-Chloro-1-benzothiophene (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-60 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Rieche Formylation of 4-Chloro-1-benzothiophene

This is a generalized protocol based on the Rieche formylation of electron-rich aromatic compounds[6][7].

Materials:

  • 4-Chloro-1-benzothiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Chloro-1-benzothiophene (1.0 eq.) and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq.) to the stirred solution.

  • Add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Visualization of Reaction Mechanisms

To further elucidate the catalytic pathways, the following diagrams illustrate the mechanisms of the Vilsmeier-Haack and Rieche formylation reactions.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Benzothiophene 4-Chloro-1-benzothiophene Benzothiophene->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Rieche_Formylation_Mechanism Rieche Formylation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution DCM_ether Dichloromethyl methyl ether Electrophile Electrophilic Complex DCM_ether->Electrophile + TiCl₄ TiCl4 TiCl₄ (Lewis Acid) Intermediate Intermediate Adduct Benzothiophene 4-Chloro-1-benzothiophene Benzothiophene->Intermediate + Electrophilic Complex Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Rieche formylation.

Conclusion

Both the Vilsmeier-Haack reaction and the Rieche formylation represent effective catalytic strategies for the synthesis of this compound. The Vilsmeier-Haack reaction is a classic, cost-effective, and robust method, making it a common choice in many synthetic applications. The Rieche formylation, while requiring stricter anhydrous conditions and a strong Lewis acid, offers a valuable alternative, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack protocol.

The selection of the optimal method will depend on several factors, including the scale of the reaction, the availability of reagents, and the specific requirements of the subsequent synthetic steps. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this important pharmaceutical intermediate.

References

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Confirming the Structure of 4-Chloro-1-benzothiophene-2-carbaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis. This guide provides an in-depth technical analysis of the characterization of a reaction product derived from 4-Chloro-1-benzothiophene-2-carbaldehyde. We will explore the synthesis of a model derivative and detail the analytical workflow to rigorously confirm its structure, comparing the expected data against potential alternatives.

Introduction: The Versatility of the Benzothiophene Scaffold

Benzothiophene derivatives are a significant class of heterocyclic compounds, frequently investigated in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The reactivity of substituted benzothiophenes, such as this compound, allows for the synthesis of diverse molecular architectures. The aldehyde functional group at the 2-position is a key handle for derivatization, often targeted in the synthesis of novel therapeutic agents.[2]

This guide will focus on a representative reaction: the condensation of this compound with a hydrazine derivative to form a hydrazone. This class of reaction is widely used to create compounds with potential biological activity.[3]

Synthetic Pathway and Product Hypothesis

A common and reliable method for derivatizing aldehydes is the reaction with a hydrazine to form a hydrazone. In this guide, we will consider the reaction of this compound with nicotinic hydrazide.

Synthetic Pathway reactant1 This compound product (E)-N'-( (4-chloro-1-benzothiophen-2-yl)methylene)nicotinohydrazide reactant1->product + Reactant 2 Methanol, Acetic Acid (cat.) Reflux reactant2 Nicotinic Hydrazide reactant2->product

Caption: Proposed synthesis of (E)-N'-( (4-chloro-1-benzothiophen-2-yl)methylene)nicotinohydrazide.

The hypothesized product is (E)-N'-( (4-chloro-1-benzothiophen-2-yl)methylene)nicotinohydrazide. The formation of the hydrazone is expected to proceed via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration.

Structural Confirmation: A Multi-faceted Analytical Approach

To unequivocally confirm the structure of the synthesized product, a combination of spectroscopic techniques is employed. The data obtained from these analyses will be compared with the expected values for the target molecule and potential side products or isomers.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule.

CompoundExpected m/z [M+H]⁺Observed m/z [M+H]⁺
Product 316.0255316.0251
Unreacted Aldehyde196.9693-
Unreacted Hydrazide138.0505-

The observed mass-to-charge ratio (m/z) should closely match the calculated value for the protonated molecular ion of the target hydrazone. A significant deviation would indicate the presence of an unexpected product. The isotopic pattern, particularly the presence of the chlorine-37 isotope, would further corroborate the presence of a chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde CH (reactant)~10.0s1H
Azomethine CH (product)~8.5-9.0s1H
NH~11.5-12.5s1H
Aromatic H's~7.0-8.5m7H

The disappearance of the aldehyde proton signal and the appearance of a new singlet in the downfield region, corresponding to the azomethine proton, is a key indicator of product formation. The NH proton of the hydrazone typically appears as a broad singlet at a very downfield chemical shift.[4]

¹³C NMR Spectroscopy:

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde C=O (reactant)~185-195
Azomethine C=N (product)~140-150
Hydrazide C=O (product)~160-165
Benzothiophene Carbons~120-140
Pyridine Carbons~120-150

In the ¹³C NMR spectrum, the disappearance of the aldehyde carbonyl carbon signal and the appearance of new signals for the azomethine carbon and the hydrazide carbonyl carbon provide strong evidence for the formation of the desired product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Reactant/Product
C=O (aldehyde)~1680-1700Reactant
C=O (amide)~1650-1680Product
N-H~3200-3400Product
C=N~1620-1640Product

The disappearance of the strong aldehyde C=O stretch and the appearance of a new C=O stretch (amide I band) at a slightly lower wavenumber, along with the appearance of an N-H stretch and a C=N stretch, would confirm the conversion of the aldehyde to the hydrazone.[5]

Comparison with an Alternative Structure: The Amide Isomer

To demonstrate the power of this multi-technique approach, let's consider a hypothetical isomeric side product: an amide formed by an alternative, less likely reaction pathway.

FeatureExpected for Hydrazone ProductExpected for Amide Isomer
¹H NMR Azomethine CH singlet (~8.5-9.0 ppm)No azomethine proton
¹³C NMR Azomethine C=N (~140-150 ppm)No azomethine carbon
IR C=N stretch (~1620-1640 cm⁻¹)No C=N stretch

The distinct signals in both ¹H and ¹³C NMR, as well as the characteristic C=N stretch in the IR spectrum, allow for the unambiguous differentiation between the desired hydrazone and a potential isomeric impurity.

Experimental Protocols

Synthesis of (E)-N'-((4-chloro-1-benzothiophen-2-yl)methylene)nicotinohydrazide
  • Dissolve this compound (1.0 mmol) in methanol (20 mL).

  • Add nicotinic hydrazide (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) if necessary.

Analytical Instrumentation and Parameters
  • NMR Spectroscopy: Spectra can be recorded on a 400 MHz spectrometer.[6] Samples should be dissolved in DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectra can be obtained using an ESI-TOF mass spectrometer.

  • IR Spectroscopy: IR spectra can be recorded on an FT-IR spectrometer using KBr pellets.

Conclusion

The structural confirmation of novel synthetic compounds requires a rigorous and multi-faceted analytical approach. By combining the data from mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy, researchers can confidently elucidate the structure of their target molecules. This comparative guide illustrates how the expected data for a reaction product of this compound can be systematically evaluated to provide irrefutable evidence of its chemical structure, a critical step in the journey of drug discovery and development.

References

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The Cutting Edge: A Comparative Docking Analysis of 4-Chloro-1-benzothiophene-2-carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Enzyme Inhibitors

In the landscape of modern drug discovery, the benzothiophene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Among these, derivatives of 4-Chloro-1-benzothiophene-2-carbaldehyde are emerging as a promising class of molecules for targeted therapies. This guide provides a comprehensive comparative analysis of these derivatives through the lens of molecular docking, offering field-proven insights into their potential as enzyme inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy methodology.

The Rationale: Why Focus on this compound Derivatives?

The benzothiophene nucleus, a fusion of benzene and thiophene rings, offers a unique combination of aromaticity and heteroatomic features, making it an ideal scaffold for interacting with biological targets.[1] The introduction of a chloro group at the 4-position and a carbaldehyde at the 2-position creates a molecule with specific electronic and steric properties that can be finely tuned through further derivatization. These modifications can enhance binding affinity and selectivity for target enzymes, a critical aspect of modern drug design.[5]

Recent studies have highlighted the potential of benzothiophene derivatives to inhibit a range of enzymes, including those crucial for the survival of multidrug-resistant bacteria and the progression of cancer.[6] Molecular docking, a powerful computational technique, allows for the prediction of how these small molecules bind to the active sites of proteins, providing invaluable insights into their mechanism of action and guiding further optimization.[7][8][9]

The Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound derivatives against a chosen protein target.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Comparison p1 Protein Target Selection (e.g., PBP2a, EGFR Kinase) p2 Protein Preparation (PDB ID retrieval, cleaning, protonation) p1->p2 Select & Prepare d1 Grid Generation (Defining the binding site) p2->d1 Define Target Site l1 Ligand Library Design (Derivatives of this compound) l2 Ligand Preparation (2D to 3D conversion, energy minimization) l1->l2 Design & Prepare d2 Molecular Docking (Using AutoDock, Glide, or GOLD) l2->d2 d1->d2 Set Parameters a1 Pose Analysis & Scoring (Binding energy, RMSD) d2->a1 Generate Poses a2 Interaction Analysis (Hydrogen bonds, hydrophobic interactions) a1->a2 Visualize Interactions v1 Comparative Data Analysis (Ranking of derivatives) a2->v1 Compare Results v2 ADMET Prediction (In silico toxicity and pharmacokinetic profiling) v1->v2 Assess Drug-likeness

Figure 1: A generalized workflow for the comparative molecular docking of small molecule inhibitors.

Part 1: Ligand and Protein Preparation - The Foundation of Accuracy

Expertise in Action: The quality of your input structures directly dictates the reliability of your docking results. Garbage in, garbage out.

  • Ligand Preparation:

    • Derivative Design: A library of this compound derivatives is designed, systematically modifying substituents to explore the structure-activity relationship (SAR).

    • 2D to 3D Conversion: The 2D structures of the derivatives are converted to 3D coordinates using software like Open Babel.

    • Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations. This step is crucial as it ensures the ligand is in a realistic conformation for binding.

  • Protein Preparation:

    • Target Selection and Retrieval: A biologically relevant protein target is selected based on the therapeutic area of interest (e.g., Penicillin-Binding Protein 2a (PBP2a) for antibacterial studies, with PDB ID: 6H5O). The 3D structure is downloaded from the Protein Data Bank (PDB).

    • Protein Cleaning: The downloaded protein structure is "cleaned" by removing water molecules, co-factors, and any existing ligands. This ensures that the docking simulation is not influenced by non-essential molecules.

    • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues at a physiological pH (typically 7.4) are assigned. This is critical for accurately modeling electrostatic interactions.

Part 2: The Docking Simulation - Predicting the Binding Event

Trustworthy Protocols: The choice of docking software and the definition of the binding site are pivotal for a self-validating system.

  • Defining the Binding Site (Grid Generation): The active site of the protein is identified, often based on the location of a co-crystallized ligand or through literature review. A grid box is then generated around this site, defining the search space for the docking algorithm. The size of the grid box should be sufficient to accommodate the ligands and allow for some conformational flexibility.

  • Molecular Docking: Docking is performed using well-validated software such as AutoDock, Glide, or GOLD.[7] These programs utilize different search algorithms (e.g., genetic algorithm, Monte Carlo) to explore various conformations and orientations of the ligand within the protein's active site.[10]

  • Scoring and Pose Selection: The docking software calculates a binding score (e.g., binding energy in kcal/mol) for each generated pose, which estimates the binding affinity.[8] The pose with the most favorable score is typically selected for further analysis.

Comparative Analysis: Interpreting the Data

The true power of this approach lies in the comparative analysis of the docking results for the entire library of derivatives.

Quantitative Data Summary

The following table presents a hypothetical but representative comparison of docking scores for a series of this compound derivatives against a target enzyme.

Derivative IDModificationDocking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (pKi)
BT-Cl-CHO (Parent Compound)-7.2Tyr150, Ser2806.5
BT-Cl-CN Carbaldehyde to Nitrile-7.8Tyr150, Ser280, Arg2837.1
BT-Cl-COOH Carbaldehyde to Carboxylic Acid-8.5Tyr150, Ser280, Arg283, Lys2107.8
BT-Cl-CONH2 Carbaldehyde to Amide-8.1Tyr150, Ser280, Lys2107.4
Reference Drug (e.g., Ciprofloxacin)-9.2Tyr150, Ser280, Asp878.5

Note: Lower docking scores indicate a higher predicted binding affinity. The interacting residues are hypothetical and would be determined from the visualization of the docking poses.

Visualizing Key Interactions

The interactions between the most promising derivatives and the protein's active site should be visualized to understand the structural basis of their binding affinity. This analysis reveals crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

binding_interactions cluster_ligand BT-Cl-COOH Derivative cluster_protein Enzyme Active Site ligand Benzothiophene Core hydrophobic_pocket Hydrophobic Pocket ligand->hydrophobic_pocket Hydrophobic Interaction chloro 4-Chloro Group chloro->hydrophobic_pocket Hydrophobic Interaction carboxyl 2-Carboxylic Acid tyr150 Tyr150 carboxyl->tyr150 H-Bond ser280 Ser280 carboxyl->ser280 H-Bond arg283 Arg283 carboxyl->arg283 Salt Bridge lys210 Lys210

Figure 2: A schematic of potential binding interactions for a promising derivative within the enzyme's active site.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically rigorous approach to the comparative docking of this compound derivatives. The insights gained from such studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. The most promising derivatives identified through this computational screening should be synthesized and their biological activity experimentally validated. Further studies, including molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and further refine the lead compounds.

References

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry, 13(2), 774-806. [Link]

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Ben-Abdallah, M., et al. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1219, 128565. [Link]

  • Rajimon, K.J., et al. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Bioorganic Chemistry, 156, 108206. [Link]

  • KBbox. Small Molecule Docking. [Link]

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Ferreira, L.G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Singh, T., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 19(5), e1011104. [Link]

  • Khan, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14774-14796. [Link]

  • ResearchGate. (2024). Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. [Link]

  • Tso, S.C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

  • ResearchGate. (2014). Synthesis and antimicrobial activities of benzothiophene derivatives. [Link]

  • Zhou, H., et al. (2020). Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. European Journal of Medicinal Chemistry, 204, 112553. [Link]

  • Tso, S.C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. [Link]

  • ResearchGate. (2010). Synthesis of new bioactive benzothiophene derivatives. [Link]

  • Yilmaz, I., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

  • Rajimon, K.J., et al. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. [Link]

  • Fathima, S.A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Bioscience Biotechnology Research Asia, 19(4), 895-915. [Link]

  • Ramos,-M-do-C., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3698. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Chloro-1-benzothiophene-2-carbaldehyde, a halogenated aromatic aldehyde. The procedures outlined here are grounded in established safety principles and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Hazard Assessment: A Precautionary Approach

Given its chemical structure—a chlorinated heterocyclic compound with an aldehyde functional group—this compound should be handled as a hazardous substance. Halogenated organic compounds are often persistent in the environment and can be toxic.[1] Aldehydes are a reactive class of chemicals, with many being irritants and some classified as toxic.[2]

Based on data from similar compounds like Benzo[b]thiophene-2-carboxaldehyde and 2-Thiophenecarboxaldehyde, the anticipated hazards are summarized below.[3][4]

Potential Hazard Description Primary Concerns
Acute Toxicity (Oral) May be harmful if swallowed.[4]Accidental ingestion can lead to gastrointestinal irritation.[4]
Skin Irritation/Corrosion May cause skin irritation upon contact.[3]Prolonged or repeated contact may lead to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation.[5]Direct contact can result in significant eye damage.[4]
Respiratory Irritation May cause respiratory tract irritation.[3]Inhalation of dust or vapors should be avoided.
Aquatic Toxicity As a chlorinated organic compound, it is presumed to be harmful to aquatic life.Improper disposal can lead to environmental contamination.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, ensure the appropriate PPE is worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[3]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[5]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a potential splash, consider an apron or chemical-resistant suit.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of the solid or solutions should be done in a certified chemical fume hood to minimize inhalation exposure.[6]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is paramount for safe disposal and is often a regulatory requirement. This compound waste should be classified as halogenated organic waste .[1]

Step-by-Step Waste Collection Protocol:
  • Select the Appropriate Waste Container: Use a designated, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.[7] The container should be clearly labeled for "Halogenated Organic Waste."[1]

  • Solid Waste:

    • Collect any solid residues, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in the designated solid waste container.

    • Ensure the container is kept closed when not in use.[8]

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container.

    • Do not mix with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[8]

    • Be mindful of chemical incompatibilities. Do not mix with strong bases or oxidizing agents in the same waste container.[7]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first waste is added.[8]

    • Clearly write the full chemical name: "this compound" and list any solvents present with their approximate concentrations.

    • Keep a running log of the contents.

Spill Management: Preparedness is Key

Accidental spills should be managed promptly and safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control and Contain:

    • For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent.[6]

    • Avoid raising dust if the material is a solid.

  • Clean-up:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), and collect the cleaning materials as hazardous waste.

  • Decontamination: Decontaminate any equipment used for the cleanup.

  • Reporting: Report the spill to your EHS department.

Disposal Pathway: From Laboratory to Final Treatment

The collected and properly labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.[8] This area should be away from sources of ignition and incompatible chemicals.

The primary and recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[1][9] This high-temperature process is designed to destroy the organic compound safely.

In-Laboratory Treatment (Use with Extreme Caution):

While some aldehydes can be chemically deactivated in the lab to render them less hazardous, this is a complex process that should not be undertaken without a thorough risk assessment and specific approval from your EHS department.[2][10] Oxidation of aldehydes to the corresponding carboxylic acids can sometimes be a viable treatment method.[2] However, the reaction byproducts for a chlorinated compound may also be hazardous.

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Generation of this compound Waste assess_hazards Assess Hazards (Treat as Hazardous: Halogenated Organic & Aldehyde) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->wear_ppe is_spill Is it a Spill? wear_ppe->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste Collect Waste in Designated 'Halogenated Organic Waste' Container is_spill->collect_waste No spill_procedure->collect_waste segregate Segregate Solid vs. Liquid Waste collect_waste->segregate label_container Label Container with Hazardous Waste Tag (Full Chemical Name & Constituents) segregate->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs incineration Disposal via High-Temperature Incineration by Licensed Facility contact_ehs->incineration end End of Disposal Process incineration->end

Caption: Disposal workflow for this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from [Link]

  • Georganics. (2023, January 31). Safety Data Sheet: Benzo[b]thiophene-2-carboxaldehyde. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-Chloro-1-benzothiophene-2-carbaldehyde: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Chloro-1-benzothiophene-2-carbaldehyde, a key intermediate in various synthetic pathways, demands a meticulous approach to personal protection and environmental responsibility. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon best practices and data from structurally similar molecules to ensure a self-validating system of laboratory safety. While specific toxicological data for this compound is not extensively documented, a thorough hazard assessment based on its chemical analogues, such as 1-Benzothiophene-2-carbaldehyde and other chlorinated thiophene derivatives, allows for the formulation of robust safety protocols.

Hazard Assessment: A Proactive Stance on Safety

Understanding the potential hazards of this compound is the first step in mitigating risk. Based on its structure and available data for related compounds, we can anticipate the following hazards:

  • Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1][2][3]

  • Skin Irritation and Sensitization : Direct contact may cause skin irritation and potentially lead to an allergic skin reaction.[2][3][4]

  • Serious Eye Irritation : The aldehyde functional group, common to this class of compounds, is known to cause serious eye irritation.[4][5][6][7]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[3][5]

  • Combustibility : While not highly flammable, related compounds are classified as combustible liquids.[1][2]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) protocol is not just recommended, but essential.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment and aims to provide a complete barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specification Rationale
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended.[8]Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving provides an extra layer of protection against tears and permeation.
Eye Protection Safety GogglesChemical splash goggles are required at all times.[8]Protects against splashes and airborne particles, which can cause serious eye irritation.
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing.[8]Provides full-face protection from splashes during transfers of larger quantities or during reactions.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.[8]Protects the skin and personal clothing from contamination.
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat.[8]Offers an additional layer of protection against spills and splashes, particularly when handling larger volumes.
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[8]The primary engineering control to minimize inhalation of vapors or dust.
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6][9]To be used in situations where the concentration of airborne substances may exceed exposure limits, such as during a large spill.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is critical to minimizing the risk of exposure and ensuring the integrity of your experiment. The following step-by-step protocol outlines the best practices for handling this compound from receipt to use.

Preparation and Engineering Controls:
  • Ensure a certified chemical fume hood is operational and available.[8]

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.[8]

  • Have all necessary equipment and reagents ready before starting the experiment to minimize the time spent handling the compound.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][9]

Weighing and Transfer:
  • Wear all required PPE as outlined in the table above.

  • Weigh the solid this compound in a tared container within the chemical fume hood.[8]

  • Use a spatula or other appropriate tool for transfers to avoid generating dust.

  • Close the container tightly after use and store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

Experimental Procedure:
  • Perform all manipulations of the compound within the fume hood.

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest possible height while working.[8]

Post-Experiment:
  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

  • Properly label and store any resulting mixtures or products.[8]

  • Remove PPE carefully to avoid cross-contamination and dispose of it as outlined in the disposal plan.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_fume_hood Verify Fume Hood Certification prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_area Designate Work Area prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate Experiment Complete waste Segregate & Dispose of Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe

Caption: A workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[8]

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8]

  • Disposal Procedures :

    • Never dispose of this chemical down the drain.[6]

    • Keep waste containers closed when not in use and store them in a designated secondary containment area.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.[8]

Emergency Procedures: First Aid Measures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][5][10]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1]

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1][5][11]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][10]

Conclusion: A Culture of Safety

The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines for personal protective equipment, safe handling, and proper disposal, researchers can confidently advance their work while upholding the highest standards of laboratory safety.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Thiophenecarboxaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-Benzothiophene-2-carbaldehyde.
  • Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet for Thiophene-2-carbaldehyde oxime.
  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet for Benzo[b]thiophene-2-carboxaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Chlorothiophene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
  • Avocado Research Chemicals Ltd. (2025). Safety Data Sheet for Thiophene-2-carboxaldehyde.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Georganics Ltd. (2023). Safety Data Sheet for BENZO[B]THIOPHENE-2-CARBOXALDEHYDE. Revision: 31-01-2023.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for THIOPHENE-2-CARBOXYALDEHYDE.
  • Guidechem. (n.d.). BENZO[B]THIOPHENE-2-CARBOXALDEHYDE (CAS No. 3541-37-5) SDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.